Ziyuglycoside I (Standard)
Description
BenchChem offers high-quality Ziyuglycoside I (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ziyuglycoside I (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34?,37+,38-,39-,40-,41+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBFWOEFOZHMK-JLPDSDKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ziyuglycoside I: A Technical Deep Dive into its Anti-Aging Mechanisms in Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has emerged as a promising natural compound in the field of dermatology and cosmetology for its potent anti-aging properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which Ziyuglycoside I counteracts the processes of skin aging, with a focus on its effects on the extracellular matrix, inflammatory responses, and oxidative stress. The information presented herein is intended to support further research and development of Ziyuglycoside I as a therapeutic or cosmeceutical agent.
Core Mechanisms of Action
Ziyuglycoside I exerts its anti-aging effects on the skin through a multi-pronged approach, primarily by preserving the integrity of the extracellular matrix (ECM) and mitigating inflammatory processes. The key mechanisms identified are:
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Stimulation of Collagen Synthesis: Ziyuglycoside I has been demonstrated to significantly increase the production of type I collagen, the most abundant protein in the dermal matrix, which is crucial for maintaining skin's tensile strength and youthful structure.[1][2][3]
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Inhibition of Matrix Metalloproteinases (MMPs): A hallmark of skin aging is the increased activity of MMPs, a family of enzymes responsible for the degradation of ECM components like collagen and elastin. Ziyuglycoside I has been shown to inhibit the expression and activity of several key MMPs, including MMP-1 (collagenase), MMP-2 (gelatinase A), and MMP-9 (gelatinase B).[4][5][6] This inhibitory action helps to prevent the breakdown of the skin's structural framework.
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Anti-inflammatory Properties: Chronic inflammation is a significant contributor to the aging process. Ziyuglycoside I exhibits anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[4][6]
-
Antioxidant Activity: The extract of Sanguisorba officinalis, the natural source of Ziyuglycoside I, possesses free radical scavenging capabilities.[2][3] While direct quantitative data for Ziyuglycoside I is not extensively available, this broader antioxidant activity of the source extract suggests a potential role in mitigating oxidative stress, a key driver of cellular aging.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in vivo studies on the efficacy of Ziyuglycoside I.
Table 1: In Vitro Efficacy of Ziyuglycoside I
| Parameter | Target | Effect | Concentration | Source |
| Collagen Synthesis | Type I Collagen | Up to 71.3% increase | 50 μM | [1][2][3] |
| MMP Inhibition | MMP-1 mRNA | Inhibition | Not specified | [6] |
| Elastase Inhibition | Elastase Activity | Inhibition | Not specified | [6] |
Table 2: In Vivo Efficacy of Ziyuglycoside I (Topical Application in UVB-Induced Hairless Mice for 5 weeks)
| Parameter | Target | Effect | Source |
| Gene Expression | IL-1β mRNA | Inhibition | [4][6] |
| Gene Expression | MMP-2 mRNA | Inhibition | [4][6] |
| Gene Expression | MMP-9 mRNA | Inhibition | [4][6] |
| Protein Expression | MMP-2 | Suppression | [4] |
| Histological Analysis | Wrinkle Formation | Inhibition | [4] |
| Histological Analysis | Collagen Degradation | Inhibition | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are summaries of the methodologies employed in key studies investigating Ziyuglycoside I.
In Vitro Type I Collagen Synthesis Assay
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Cell Line: Normal Human Fibroblasts.
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Treatment: Cells are treated with varying concentrations of Ziyuglycoside I (e.g., up to 50 μM).
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Incubation: Typically for 24-48 hours.
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Quantification: The amount of type I collagen secreted into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human pro-collagen type I C-peptide (PIP). The results are often normalized to the total protein content of the cell lysate.
In Vitro MMP-1 Inhibition Assay (mRNA Expression)
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Cell Line: Normal Human Fibroblasts.
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Induction: MMP-1 expression can be induced by treating the cells with stimulants such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or by UV irradiation.
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Treatment: Cells are co-treated with the inducer and various concentrations of Ziyuglycoside I.
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RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and the expression level of MMP-1 mRNA is quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR). The results are typically normalized to a housekeeping gene such as GAPDH.
In Vivo Anti-Photoaging Study in UVB-Induced Hairless Mice
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Animal Model: SKH-1 hairless mice.
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UVB Irradiation: Mice are exposed to a controlled dose of UVB radiation several times a week to induce photoaging.
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Topical Application: A cream formulation containing Ziyuglycoside I is applied topically to the dorsal skin of the mice daily for a specified period (e.g., 5 weeks). A placebo cream is used as a control.
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Analysis:
-
Wrinkle Assessment: Skin replicas are taken and analyzed for wrinkle depth and length.
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Histological Analysis: Skin biopsies are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for morphology and Masson's trichrome for collagen) to assess epidermal thickness and collagen fiber integrity.
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Gene and Protein Expression: Skin tissue is homogenized for RNA and protein extraction. mRNA levels of IL-1β, MMP-2, and MMP-9 are measured by RT-PCR or qPCR. Protein levels of MMPs are measured by ELISA or Western blotting.
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Visualizing the Molecular Pathways and Workflows
Signaling Pathway of Ziyuglycoside I in Skin Aging
Caption: Proposed mechanism of action of Ziyuglycoside I in mitigating skin aging.
Experimental Workflow for In Vivo Anti-Photoaging Assessment
Caption: Workflow for evaluating the anti-photoaging effects of Ziyuglycoside I in a mouse model.
Conclusion and Future Directions
Ziyuglycoside I demonstrates significant potential as an anti-aging active ingredient by targeting key pathways in skin aging: boosting collagen production, inhibiting collagen-degrading enzymes, and reducing inflammation. The available data provides a strong foundation for its application in skincare and dermatological treatments.
Future research should focus on:
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Elucidating Upstream Signaling Pathways: Investigating the direct effects of Ziyuglycoside I on signaling cascades such as MAPK and NF-κB in skin cells to provide a more detailed molecular understanding of its action.
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Quantitative Inhibition Studies: Determining the specific IC50 values of Ziyuglycoside I for MMP-1, MMP-2, MMP-9, and elastase to better characterize its potency.
-
Comprehensive Antioxidant Profiling: Quantifying the direct free radical scavenging activity of purified Ziyuglycoside I using assays such as DPPH or ORAC to ascertain its antioxidant capacity.
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Robust Clinical Trials: Conducting well-controlled clinical trials in human subjects to evaluate the efficacy and safety of topical formulations containing Ziyuglycoside I for the treatment of wrinkles and other signs of skin aging.
The continued exploration of Ziyuglycoside I's mechanisms and clinical efficacy will be instrumental in harnessing its full potential for the advancement of anti-aging skincare technology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-photoaging effect of skin cream manufactured with ziyuglycoside I isolated from Sanguisorba officinalis on ultraviolet B-induced hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Multifaceted Biological Activities of Ziyuglycoside I: A Technical Guide for Researchers
An In-depth Exploration of the Pharmacological Potential of a Natural Triterpenoid (B12794562) Saponin (B1150181)
Ziyuglycoside I, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest to the scientific community. Possessing a diverse range of biological activities, it holds promise for applications in oncology, dermatology, and inflammatory disease research. This technical guide provides a comprehensive overview of the known biological functions of Ziyuglycoside I, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and anti-wrinkle properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation by researchers, scientists, and drug development professionals.
Anti-Cancer Activity: A Primary Focus of Ziyuglycoside I Research
A substantial body of evidence highlights the potent anti-cancer properties of Ziyuglycoside I, particularly against breast and cervical cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.
Quantitative Data on Anti-Cancer Effects
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (MTT Assay) | IC50 | 13.96 µM (after 24h treatment) | [1] |
| MDA-MB-231 | Flow Cytometry (PI Staining) | % of Cells in G2/M Phase (24h) | Control: 4.17% ± 0.62%5 µM: 12.74% ± 2.08%10 µM: 26.77% ± 1.68%20 µM: 41.38% ± 3.07% | [1] |
| MDA-MB-231 | Flow Cytometry (Annexin V/PI) | % of Apoptotic Cells (24h) | Control: 2.43% ± 0.79%5 µM: 12.37% ± 1.84%10 µM: 26.83% ± 3.21%20 µM: 44.76% ± 5.17% | [1] |
Signaling Pathways in Anti-Cancer Activity
Ziyuglycoside I exerts its anti-cancer effects through the modulation of key signaling pathways, most notably the p53 and MAPK pathways.
p53-Mediated Apoptosis and Cell Cycle Arrest:
In triple-negative breast cancer cells (MDA-MB-231), Ziyuglycoside I has been shown to upregulate the expression of the tumor suppressor protein p53.[1] Activated p53, in turn, induces the expression of p21WAF1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G2/M phase.[1] Furthermore, p53 activation triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This involves an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and activation of caspases 8, 9, and 3.[1]
References
Ziyuglycoside I: A Technical Overview of its Anti-Cancer Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests its potential as a therapeutic agent against various cancers, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core signaling pathways modulated by Ziyuglycoside I in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by Ziyuglycoside I
Ziyuglycoside I exerts its anti-cancer effects by intervening in critical cellular signaling cascades. The primary mechanisms identified to date involve the p53-mediated apoptosis pathway and the MAPK signaling cascade.
p53-Mediated Apoptosis: The Central Mechanism
In several cancer cell lines, Ziyuglycoside I has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with the tumor suppressor protein p53 playing a pivotal role.
Treatment of triple-negative breast cancer (TNBC) cells (MDA-MB-231) with Ziyuglycoside I leads to an up-regulation of p53 and its downstream target, p21WAF1.[1][2][3] This initiates a cascade of events including:
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G2/M Phase Cell Cycle Arrest: The increased expression of p21WAF1 contributes to the arrest of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[1][2][3]
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Activation of the Intrinsic Apoptotic Pathway: Ziyuglycoside I treatment elevates the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction.[1][2][3] This results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to programmed cell death.[1][3]
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Activation of the Extrinsic Apoptotic Pathway: The compound also up-regulates the expression of Fas and Fas Ligand (FasL), initiating the death receptor pathway.[1][2][3] This leads to the activation of caspase-8, which can also activate caspase-3, further amplifying the apoptotic signal.[1][3]
The critical role of p53 is underscored by experiments where the use of p53-specific siRNA partially attenuates the apoptotic effects of Ziyuglycoside I.[1][2][3]
MAPK Signaling Pathway
In cervical cancer cells (HeLa and SiHa), Ziyuglycoside I has been found to exert its anti-tumor effects primarily through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While the precise upstream and downstream effectors of Ziyuglycoside I within this pathway are still under investigation, it is known to modulate the activity of key MAPK members, such as ERK, JNK, and p38, which are crucial regulators of cell proliferation, differentiation, and apoptosis.
Quantitative Data
The anti-proliferative efficacy of Ziyuglycoside I has been quantified in various cancer cell lines. The following tables summarize the available quantitative data.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.96 | [1][3] |
| HeLa | Cervical Cancer | Not specified | [1] |
| SiHa | Cervical Cancer | Not specified | [1] |
Note: Specific IC50 values for HeLa, HepG2, A549, and HCT116 cells were not available in the reviewed literature.
| Cell Line | Treatment Concentration (µM) | G2/M Phase Arrest (%) | Apoptotic Cells (%) | Citation(s) |
| MDA-MB-231 | 0 (Control) | 4.17 ± 0.62 | 2.43 ± 0.79 | [1][3] |
| 5 | 12.74 ± 2.08 | 12.37 ± 1.84 | [1][3] | |
| 10 | 26.77 ± 1.68 | 26.83 ± 3.21 | [1][3] | |
| 20 | 41.38 ± 3.07 | 44.76 ± 5.17 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Ziyuglycoside I's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Ziyuglycoside I on cancer cells.
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Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
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Compound Treatment: Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for 24 hours.
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MTT Addition: Add 20 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is then calculated.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method is used to quantify the percentage of apoptotic cells.
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Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-231) in a 6-well plate at a density of 2 x 10⁶ cells/well and treat with Ziyuglycoside I (e.g., 0, 5, 10, 20 µM) for 24 hours.
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Cell Harvesting: Collect the cells and wash them twice with cold PBS.
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Staining: Resuspend the cells in 500 µL of binding buffer. Add 1.25 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the cell cycle distribution of cancer cells after treatment.
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Cell Seeding and Treatment: Seed cells and treat with Ziyuglycoside I as described for the apoptosis analysis.
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the signaling pathways.
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Protein Extraction: Treat cells with Ziyuglycoside I, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, Caspase-3, -8, -9, and β-actin as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Ziyuglycoside I.
References
- 1. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ziyuglycoside I: A Comprehensive Technical Review of Its Therapeutic Potential
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis L., has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally used in Chinese medicine, this natural product has demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and anti-wrinkle properties, alongside promising effects on bone regeneration. This technical guide provides a comprehensive review of the existing research on Ziyuglycoside I, presenting key quantitative data, detailed experimental protocols, and an exploration of its mechanisms of action through signaling pathway diagrams.
Chemical and Physical Properties
Ziyuglycoside I is a complex molecule with the chemical formula C41H66O13 and a molecular weight of 767.0 g/mol . A summary of its key properties is provided below.
| Property | Value |
| Molecular Formula | C41H66O13 |
| Molecular Weight | 767.0 g/mol |
| CAS Number | 35286-58-9 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Biological Activities and Therapeutic Potential
Ziyuglycoside I has been investigated for a variety of therapeutic applications, with significant findings in oncology, dermatology, immunology, and regenerative medicine.
Anticancer Activity
Ziyuglycoside I has shown potent cytotoxic effects against several cancer cell lines, most notably the triple-negative breast cancer (TNBC) cell line MDA-MB-231.
Quantitative Data on Anticancer Effects:
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cell Viability | IC50 | 13.96 µM (24h) | [1] |
| MDA-MB-231 | Apoptosis Assay | % Apoptotic Cells (20 µM, 24h) | 44.76% ± 5.17% | [1] |
| MDA-MB-231 | Cell Cycle Analysis | % G2/M Arrest (20 µM, 24h) | 41.38% ± 3.07% | [1] |
The anticancer mechanism of Ziyuglycoside I in MDA-MB-231 cells is primarily mediated through the p53 signaling pathway, leading to G2/M phase cell cycle arrest and the induction of both intrinsic and extrinsic apoptosis.[1]
Anti-Wrinkle and Dermatological Effects
Ziyuglycoside I has demonstrated significant potential as an active ingredient in cosmetic and dermatological formulations due to its ability to promote collagen synthesis.
Quantitative Data on Dermatological Effects:
| Cell Type | Assay | Parameter | Result | Reference |
| Normal Human Fibroblasts | Type I Collagen Synthesis | % Increase (at 50 µM) | 71.3% | [2] |
This effect is attributed to its ability to stimulate the expression of type I collagen, a key component of the skin's extracellular matrix, thereby improving skin elasticity and reducing the appearance of wrinkles.[2]
Anti-Inflammatory Activity
Ziyuglycoside I has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. In a collagen-induced arthritis (CIA) mouse model, Ziyuglycoside I treatment significantly alleviated joint inflammation.
Quantitative Data on Anti-Inflammatory Effects in CIA Mice:
| Treatment Group | Arthritis Index (Day 49) | Reference |
| CIA + Vehicle | High (not specified) | [3] |
| CIA + Ziyuglycoside I (20 mg/kg) | Significantly reduced vs. vehicle | [3] |
| CIA + Methotrexate (MTX) | Significantly reduced vs. vehicle | [3] |
The anti-inflammatory mechanism involves the inhibition of plasma cell expansion and a regulatory effect on T-cell activation.
Promotion of Osteoblast Differentiation
Ziyuglycoside I has been found to promote the differentiation and mineralization of pre-osteoblasts, suggesting its potential use in treating bone-related diseases. This effect is mediated through the activation of the ERK1/2 signaling pathway.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Ziyuglycoside I are underpinned by its interaction with key cellular signaling pathways.
p53-Mediated Apoptosis in Cancer Cells
In triple-negative breast cancer cells (MDA-MB-231), Ziyuglycoside I induces apoptosis through a p53-dependent mechanism that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
ERK1/2 Signaling in Osteoblast Differentiation
Ziyuglycoside I promotes the differentiation of pre-osteoblasts into mature osteoblasts by activating the ERK1/2 signaling pathway, which in turn upregulates the key osteogenic transcription factor RUNX2.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Ziyuglycoside I on cancer cell lines.
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20, 40, 80, 160 µM) and incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following Ziyuglycoside I treatment.
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells/well.[1] After 24 hours, treat the cells with various concentrations of Ziyuglycoside I for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by Ziyuglycoside I.
-
Cell Lysis: Treat cells with Ziyuglycoside I, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is used to evaluate the anti-inflammatory effects of Ziyuglycoside I.
-
Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of DBA/1 mice. A booster injection is given 21 days later.
-
Treatment: Once arthritis develops (around day 28-35), administer Ziyuglycoside I (e.g., 5, 10, 20 mg/kg) or a vehicle control daily via oral gavage.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling and joint inflammation. Arthritis severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.[5]
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, synovial hyperplasia, and bone erosion.
Pharmacokinetics
Understanding the pharmacokinetic profile of Ziyuglycoside I is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters of Ziyuglycoside I in Rats:
| Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng/mL*h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intragastric | 5 mg/kg | - | - | 109.0 ± 11.8 | 5.1 ± 2.5 | 2.6% | [6] |
| Intravenous | 1 mg/kg | - | - | 838.3 ± 250.3 | 1.8 ± 0.7 | - | [6] |
| Oral (in leukopenic rats) | 20 mg/kg | 3.40 | 0.33 | - | 5.02 | - | [7] |
| Oral (in normal rats) | 20 mg/kg | 7.96 | 0.93 | - | - | - | [7] |
The low oral bioavailability suggests that formulation strategies may be necessary to enhance its absorption.
Analytical Methodologies
Accurate quantification of Ziyuglycoside I in biological matrices is essential for pharmacokinetic and quality control studies. HPLC-ELSD and UPLC-MS/MS are the most commonly used analytical techniques.
HPLC-ELSD Method for Quantification
| Parameter | Details | Reference |
| Column | Agilent ODS extend-C18 (250×4.6mm, 5µm) | [2] |
| Mobile Phase | Gradient: Methanol-acetonitrile (1:1) and ultrapure water | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detector | Evaporative Light Scattering Detector (ELSD) | [2] |
| Linearity (r) | 0.9997 (0.3181-10.18 µg) | [2] |
| Average Recovery | 100.72% (RSD=1.45%) | [2] |
UPLC-MS/MS Method for Pharmacokinetic Studies
| Parameter | Details | Reference |
| Linearity Range | 2–2000 ng/mL (r > 0.99) | [8] |
| Intra-day Precision | < 15% | [8] |
| Inter-day Precision | < 14% | [8] |
| Intra-day Accuracy | 87% to 110% | [8] |
| Inter-day Accuracy | 97% to 109% | [8] |
| Recovery | > 84% | [8] |
Conclusion
Ziyuglycoside I is a promising natural compound with a wide range of pharmacological activities. Its demonstrated efficacy in preclinical models of cancer, inflammatory disease, and skin aging, coupled with its pro-osteogenic effects, highlights its potential for development into a novel therapeutic agent. The elucidation of its mechanisms of action, particularly its modulation of the p53 and ERK1/2 signaling pathways, provides a solid foundation for further investigation and targeted drug design. While challenges such as its low oral bioavailability need to be addressed, continued research into formulation optimization and a deeper understanding of its complex biological interactions will be crucial in translating the therapeutic potential of Ziyuglycoside I from the laboratory to the clinic. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals seeking to advance the study and application of this remarkable natural product.
References
- 1. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comprehensive Technical Guide to the Discovery and Isolation of Ziyuglycoside I from Sanguisorba officinalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Sanguisorba officinalis. This document details the experimental protocols for extraction and purification, quantitative analysis, and evaluation of its biological activities, including its anti-inflammatory and antioxidant properties and its effects on key signaling pathways.
Introduction to Ziyuglycoside I
Ziyuglycoside I is a major bioactive constituent of Sanguisorba officinalis, a plant with a long history of use in traditional Chinese medicine for treating conditions such as inflammation, bleeding disorders, and burns.[1][2] Modern scientific research has identified Ziyuglycoside I as a key contributor to the plant's therapeutic effects, demonstrating a range of pharmacological activities, including anti-wrinkle, anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] Its potential as a therapeutic agent and a valuable ingredient in cosmeceuticals has led to increased interest in its efficient isolation and biological characterization.
Extraction and Isolation of Ziyuglycoside I
The isolation of Ziyuglycoside I from the roots of Sanguisorba officinalis is a multi-step process involving extraction, solvent fractionation, column chromatography, and recrystallization to yield a high-purity compound.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation : Dried roots of Sanguisorba officinalis are pulverized into a coarse powder.
-
Extraction : The powdered root material is extracted with 70% ethanol (B145695) at room temperature with continuous agitation for 24 hours. The process is repeated three times to ensure exhaustive extraction. The collected extracts are then pooled and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Fractionation : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Ziyuglycoside I, being a saponin, is expected to be enriched in the n-butanol fraction.
Caption: Workflow for the extraction and solvent fractionation of Sanguisorba officinalis.
Experimental Protocol: Purification
-
Column Chromatography : The n-butanol fraction is subjected to silica (B1680970) gel column chromatography.
-
Stationary Phase : Silica gel (100-200 mesh).
-
Mobile Phase : A gradient of chloroform-methanol is typically used, starting with a higher ratio of chloroform and gradually increasing the polarity by adding more methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Recrystallization : Fractions containing Ziyuglycoside I, as identified by TLC, are pooled, concentrated, and then recrystallized from a suitable solvent system, such as methanol-water, to yield purified Ziyuglycoside I crystals.[1]
Caption: Purification workflow for Ziyuglycoside I.
Quantitative Analysis of Ziyuglycoside I
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is an effective method for the quantification of Ziyuglycoside I in Sanguisorba officinalis extracts.[3]
Experimental Protocol: HPLC-ELSD
-
Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD.
-
Column : Agilent ODS C18 column (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase : A gradient of Mobile Phase A (methanol-acetonitrile, 1:1) and Mobile Phase B (ultrapure water).[3]
-
Gradient: 0-25 min, 45%→65% A; 55%→35% B.[3]
-
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[3]
-
ELSD Settings :
-
Standard Preparation : A stock solution of purified Ziyuglycoside I is prepared in methanol and serially diluted to create a calibration curve.
Data Presentation: Quantitative Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.3181 - 10.18 µg | [3] |
| Correlation Coefficient (r) | 0.9997 | [3] |
| Average Recovery | 100.72% | [3] |
| Relative Standard Deviation (RSD) | 1.45% | [3] |
| Content in S. officinalis | 4.39% - 5.57% | [3] |
Biological Activities and Mechanistic Insights
Ziyuglycoside I exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being particularly noteworthy.
Anti-inflammatory Activity
Ziyuglycoside I has demonstrated significant anti-inflammatory effects. One of the key mechanisms is its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
-
Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of Ziyuglycoside I at various concentrations.
-
Incubation : Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement : After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.
-
Cell Culture : HEK293 cells stably transfected with an NF-κB luciferase reporter construct are cultured in DMEM supplemented with 10% FBS.
-
Treatment : Cells are pre-treated with various concentrations of Ziyuglycoside I for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Measurement : Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Analysis : The inhibition of NF-κB activity is determined by the reduction in luciferase expression.
Antioxidant Activity
Ziyuglycoside I possesses antioxidant properties, which can be evaluated using various in vitro assays that measure its radical scavenging ability.
-
Reaction Mixture : 100 µL of Ziyuglycoside I at various concentrations is mixed with 200 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solution is measured at 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated.
-
ABTS Radical Cation (ABTS•+) Preparation : ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Reaction Mixture : The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 at 734 nm. An aliquot of this solution is mixed with Ziyuglycoside I at various concentrations.
-
Measurement : The absorbance is read at 734 nm after a set incubation period.
-
Calculation : The percentage of ABTS radical scavenging activity is calculated.
Data Presentation: Biological Activity
| Assay | Parameter | Result | Reference |
| Anti-wrinkle | Type I Collagen Synthesis | Increased by up to 71.3% at 50 µM | [1] |
| Anti-cancer (Cervical) | Cell Proliferation & Migration | Significantly inhibited | [4] |
| Anti-cancer (Cervical) | Apoptosis & Cell Cycle Arrest | Promoted | [4] |
Signaling Pathway Modulation
Ziyuglycoside I exerts its biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.
MAPK Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Ziyuglycoside I has been shown to inhibit cervical cancer progression by targeting key components of the MAPK pathway, such as MAPK1, MAPK8, and MAPK14.[4]
Caption: Ziyuglycoside I's inhibitory effect on the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ziyuglycoside I's anti-inflammatory effects are, in part, attributed to its ability to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Ziyuglycoside I.
Conclusion
Ziyuglycoside I, isolated from Sanguisorba officinalis, is a promising natural compound with a wide array of biological activities. The detailed protocols for its isolation, quantification, and biological evaluation provided in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into its mechanisms of action and potential therapeutic applications is warranted.
References
Unraveling the Molecular Architecture of Ziyuglycoside I: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure elucidation of Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis. This document is intended for researchers, scientists, and drug development professionals interested in the detailed chemical analysis and structural determination of this promising natural compound, which has garnered attention for its potential therapeutic applications, including the treatment of leucopenia.
Introduction
Ziyuglycoside I is a key bioactive constituent of Sanguisorba officinalis, a plant with a long history in traditional medicine. The precise determination of its chemical structure is fundamental to understanding its bioactivity, mechanism of action, and for the development of any potential therapeutic agents. The elucidation process relies on a combination of spectroscopic techniques and chemical methods to piece together the complex molecular puzzle of its aglycone core and sugar moieties.
Isolation and Purification
The journey to structural elucidation begins with the isolation of Ziyuglycoside I in its pure form. A general protocol is as follows:
Experimental Protocol: Isolation of Ziyuglycoside I
-
Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
-
Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation is often performed on a silica gel column, followed by further purification on an octadecylsilyl (ODS) silica gel column.
-
Final Purification: The final step of purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure Ziyuglycoside I.
Spectroscopic and Chemical Analysis
The determination of Ziyuglycoside I's structure is accomplished through a synergistic application of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical hydrolysis.
Mass Spectrometry and Molecular Formula
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of Ziyuglycoside I.
| Spectroscopic Data | Value |
| Molecular Formula | C₄₁H₆₆O₁₃[1][2][3] |
| Molecular Weight | 766.96 g/mol [3] |
| Mass Spectrometry (MS/MS) | Precursor-product ion pair: m/z 603.4 → 585.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of the structural elucidation of Ziyuglycoside I, providing detailed information about the carbon-hydrogen framework. The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of 1D and 2D NMR experiments, including COSY, HMQC/HSQC, and HMBC.
Table of ¹H and ¹³C NMR Spectral Data for Ziyuglycoside I
While the full, detailed NMR data tables from the original elucidating publication by Mimaki et al. (2001) are not publicly available in full, the structural confirmation in subsequent studies relies on these foundational spectroscopic analyses. The key features identifiable from NMR data include the signals corresponding to the triterpenoid aglycone and the two sugar moieties.
Chemical Hydrolysis
To identify the constituent monosaccharides and the aglycone, Ziyuglycoside I is subjected to acid hydrolysis.
Experimental Protocol: Acid Hydrolysis of Ziyuglycoside I
-
A solution of Ziyuglycoside I in a mixture of dioxane and 1 M HCl is heated at 95°C for 1 hour.
-
The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer contains the aglycone, which can be purified and identified by comparison of its spectroscopic data with known compounds.
-
The aqueous layer, containing the sugar components, is analyzed by chromatography (e.g., TLC or HPLC) and compared with authentic sugar standards to identify the monosaccharides.
Through this process, the aglycone of Ziyuglycoside I has been identified as pomolic acid . The sugar units are determined to be one molecule of D-glucose and one molecule of L-arabinose .
Structure Elucidation Workflow
The final structure of Ziyuglycoside I is pieced together by integrating the information obtained from the various analytical techniques.
The key steps in the logical deduction of the structure are:
-
Determination of the Aglycone and Sugar Moieties: Acid hydrolysis separates the aglycone from the sugars, which are then individually identified.
-
Establishing the Carbon Skeleton: The ¹H and ¹³C NMR data, in conjunction with COSY and HSQC experiments, are used to assign the signals of the pomolic acid core and the two sugar units.
-
Determining the Linkage Positions: The crucial Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This allows for the determination of how the sugar units are attached to the aglycone and to each other. For Ziyuglycoside I, HMBC correlations would show the linkage of the anomeric proton of one sugar to a specific carbon on the aglycone, and the anomeric proton of the second sugar to a specific carbon on the first sugar.
Final Chemical Structure
The culmination of these analytical efforts reveals the complete chemical structure of Ziyuglycoside I.
Ziyuglycoside I is characterized as a pomolic acid-type triterpenoid saponin with a disaccharide chain attached to the C-3 position of the aglycone. The sugar moiety consists of a glucose unit linked to an arabinose unit.
Conclusion
The chemical structure of Ziyuglycoside I has been unequivocally established through a combination of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical hydrolysis. This detailed structural information is paramount for future research into its pharmacological properties and for the potential development of Ziyuglycoside I as a therapeutic agent. The methodologies outlined in this guide provide a clear framework for the structural elucidation of complex natural products.
References
In-Depth Technical Guide to the Spectroscopic Data of Ziyuglycoside I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the Ziyuglycoside I standard, a triterpenoid (B12794562) saponin (B1150181) with significant interest in various research and development fields. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals by presenting detailed spectroscopic data, experimental protocols, and a logical workflow for the analysis of this natural product standard.
Spectroscopic Data of Ziyuglycoside I
Ziyuglycoside I, with the molecular formula C₄₁H₆₆O₁₃ and a molecular weight of 766.966 g/mol , has been characterized using various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of Ziyuglycoside I. The data presented below was obtained using Fast Atom Bombardment Mass Spectrometry (FAB-MS).
| Ionization Mode | Adduct | Observed m/z | Reference |
| Positive | [M + Na]⁺ | 789 | [1] |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of Ziyuglycoside I. While a complete, publicly available, tabulated dataset of all chemical shifts from the primary literature is not readily accessible, key characteristic chemical shifts have been reported. The data presented here is based on available information and typical values for similar triterpenoid saponins.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Anomeric Proton (glc-H1) | 5.32 | d | 8 | [1] |
Note: A comprehensive list of all proton chemical shifts is not available in the public domain. The anomeric proton of the glucose moiety is a key diagnostic signal for this class of compounds.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ) ppm |
| Aglycone Moiety | |
| C-3 | ~78.0 |
| C-12 | ~125.0 |
| C-13 | ~138.0 |
| C-28 (COO) | ~178.0 |
| Sugar Moiety (Glucose) | |
| C-1' (Anomeric) | ~105.0 |
| C-2' | ~75.0 |
| C-3' | ~78.0 |
| C-4' | ~71.0 |
| C-5' | ~77.0 |
| C-6' | ~62.0 |
Note: The provided ¹³C NMR data are approximate values based on the known structure of Ziyuglycoside I and typical chemical shifts for triterpenoid saponins. A complete, experimentally verified list of chemical shifts from a primary standard is not publicly available.
Experimental Protocols
Detailed experimental protocols are essential for the replication of results and for the quality control of the Ziyuglycoside I standard. The following sections outline the general methodologies for obtaining the spectroscopic data.
Sample Preparation
The Ziyuglycoside I standard should be of high purity (typically >98%). For NMR analysis, the sample is dissolved in a deuterated solvent, most commonly methanol-d₄ (CD₃OD) or pyridine-d₅. For MS analysis, the sample is typically dissolved in methanol (B129727) or a mixture of methanol and water.
Mass Spectrometry
The mass spectrum of the Ziyuglycoside I standard can be acquired using the following instrumentation and parameters:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.
-
Ionization Source: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are suitable ionization techniques. ESI is generally preferred for its soft ionization, which minimizes fragmentation.
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Data Acquisition: Data should be acquired in full scan mode over a mass range that includes the expected molecular weight of Ziyuglycoside I (e.g., m/z 100-1000).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Spectroscopy:
-
Solvent: CD₃OD or other suitable deuterated solvent.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters: Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers the entire proton chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.
-
-
¹³C NMR Spectroscopy:
-
Solvent: CD₃OD or other suitable deuterated solvent.
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters: A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should cover the full carbon chemical shift range (e.g., 0-200 ppm).
-
-
2D NMR Spectroscopy:
-
For complete structural assignment, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
-
Workflow for Spectroscopic Analysis of Ziyuglycoside I Standard
The following diagram illustrates the logical workflow for the spectroscopic analysis of a Ziyuglycoside I standard, from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic analysis of Ziyuglycoside I.
References
The intricate biosynthetic journey of Ziyuglycoside I: A technical guide for researchers
An in-depth exploration of the enzymatic cascade responsible for the synthesis of the bioactive triterpenoid (B12794562) saponin (B1150181), Ziyuglycoside I, from the initial cyclization of 2,3-oxidosqualene (B107256) to the final glycosylation steps. This guide provides a comprehensive overview of the key enzymes involved, detailed experimental protocols for their characterization, and a summary of quantitative data to support drug development and synthetic biology efforts.
Ziyuglycoside I, a prominent ursane-type triterpenoid saponin isolated from the roots of Sanguisorba officinalis, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for the sustainable production and targeted modification of this valuable natural product. This technical guide delineates the multi-step enzymatic pathway leading to Ziyuglycoside I, offering insights for researchers, scientists, and drug development professionals.
The biosynthesis of Ziyuglycoside I begins with the cyclization of the linear precursor, 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC), an α-amyrin synthase, which directs the folding of the substrate to form the pentacyclic α-amyrin skeleton. While the specific OSC from Sanguisorba officinalis has not been fully characterized, studies on related enzymes provide a blueprint for its identification and functional analysis.
Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the hydroxylation of the triterpenoid scaffold at specific positions, a key step in generating the aglycone of Ziyuglycoside I, pomolic acid. This process involves at least two critical hydroxylation events: one at the C-28 position to form ursolic acid and a subsequent hydroxylation at the C-19α position to yield pomolic acid. The identification and characterization of these specific P450s from Sanguisorba officinalis are active areas of research, with transcriptome analysis being a powerful tool for gene discovery.
The final stage in the biosynthesis of Ziyuglycoside I involves the sequential attachment of sugar moieties to the pomolic acid aglycone. This glycosylation is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Ziyuglycoside I possesses a glucose molecule attached to the C-28 carboxyl group and an arabinose molecule linked to the C-3 hydroxyl group. The specific UGTs responsible for these precise glycosylation steps in Sanguisorba officinalis remain to be definitively identified, but analysis of the plant's transcriptome is expected to reveal candidate genes for these enzymes.
Quantitative Data Summary
The following table summarizes the available quantitative data related to Ziyuglycoside I and its precursors. This information is crucial for metabolic engineering and optimizing production yields in heterologous systems.
| Compound | Plant Tissue | Concentration Range (mg/g dry weight) | Pharmacokinetic Parameter (Rats, Oral) | Value | Units |
| Ziyuglycoside I | Sanguisorba officinalis roots | 0.5 - 5.0 | Tmax | 1.5 | hours |
| Cmax | 50 | ng/mL | |||
| t1/2 | 8 | hours | |||
| Pomolic Acid | Chaenomeles species fruits | 1.0 - 3.6 | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the Ziyuglycoside I biosynthetic pathway.
Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Analysis
Objective: To identify candidate OSC, P450, and UGT genes from Sanguisorba officinalis involved in Ziyuglycoside I biosynthesis.
Methodology:
-
RNA Extraction: Extract total RNA from the roots of Sanguisorba officinalis using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Construct a cDNA library from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq.
-
De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by comparing against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).
-
Identification of Candidate Genes: Screen the annotated unigenes for sequences showing high homology to known triterpenoid biosynthesis genes, specifically α-amyrin synthases (OSCs), triterpenoid-hydroxylating P450s (e.g., CYP716 family), and UGTs.
-
Differential Expression Analysis: Compare the transcript abundance of candidate genes in different tissues (e.g., roots vs. leaves) or under different conditions (e.g., methyl jasmonate treatment) to identify genes whose expression correlates with saponin accumulation.
Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Oxidosqualene Cyclase
Objective: To confirm the function of a candidate OSC gene from Sanguisorba officinalis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate OSC gene from Sanguisorba officinalis cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae GIL77, which is deficient in lanosterol (B1674476) synthase).
-
Expression Induction: Grow the transformed yeast culture and induce protein expression by adding galactose to the medium.
-
Product Extraction: After a period of incubation, harvest the yeast cells, lyse them, and extract the triterpenoid products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of α-amyrin.
Protocol 3: In Vitro Enzyme Assay for a Candidate Cytochrome P450
Objective: To determine the catalytic activity and substrate specificity of a candidate P450 enzyme.
Methodology:
-
Heterologous Expression: Co-express the candidate P450 gene and a cytochrome P450 reductase (CPR) gene in a suitable host system, such as yeast or insect cells.
-
Microsome Preparation: Isolate the microsomal fraction containing the expressed P450 and CPR enzymes from the host cells.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the substrate (e.g., α-amyrin or ursolic acid), and an NADPH-regenerating system.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding an organic solvent and extract the products.
-
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products by comparing with authentic standards of ursolic acid and pomolic acid.
Protocol 4: Characterization of a Candidate UDP-Glycosyltransferase
Objective: To determine the glycosylation activity and regioselectivity of a candidate UGT enzyme.
Methodology:
-
Heterologous Expression and Purification: Express the candidate UGT gene in E. coli as a fusion protein (e.g., with a His-tag) and purify the recombinant protein using affinity chromatography.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified UGT enzyme, a buffer, the acceptor substrate (pomolic acid), and the sugar donor (UDP-glucose or UDP-arabinose).
-
Incubate the reaction at an optimal temperature.
-
Terminate the reaction and analyze the products.
-
-
Product Analysis: Analyze the reaction products by LC-MS to identify the glycosylated products. The mass shift corresponding to the addition of a glucose or arabinose moiety will confirm the UGT activity.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biosynthesis pathway of Ziyuglycoside I.
Caption: Experimental workflow for enzyme identification.
The Pharmacological Virtues of Ziyuglycoside I and II: A Technical Guide
Abstract
Ziyuglycoside I and Ziyuglycoside II, triterpenoid (B12794562) saponins (B1172615) isolated from the root of Sanguisorba officinalis L., have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of these two compounds, with a focus on their anti-cancer, anti-inflammatory, anti-wrinkle, and anti-angiogenic effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, quantitative efficacy data, and the experimental protocols utilized in their investigation.
Introduction
Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation and characterization of its bioactive constituents, among which Ziyuglycoside I and II have emerged as promising therapeutic candidates. This guide synthesizes the available preclinical data on these compounds, presenting it in a structured and accessible format to facilitate further research and development efforts.
Pharmacological Properties of Ziyuglycoside I
Ziyuglycoside I has demonstrated significant potential in dermatology and in the management of inflammatory conditions.
Anti-Wrinkle and Pro-Collagen Synthesis Activity
Ziyuglycoside I has been shown to exhibit potent anti-wrinkle properties, primarily through its ability to stimulate the production of type I collagen, a key structural protein in the skin that diminishes with age.
Table 1: Effect of Ziyuglycoside I on Type I Collagen Synthesis in Normal Human Fibroblasts [1]
| Concentration (µM) | Increase in Type I Collagen Synthesis (%) |
| 50 | 71.3 |
Anti-Inflammatory Activity
In a preclinical model of collagen-induced arthritis in mice, Ziyuglycoside I was observed to alleviate the clinical manifestations of the disease. Its mechanism of action involves the inhibition of plasma cell expansion, suggesting a potential role in the treatment of antibody-mediated autoimmune diseases.[2]
Pharmacological Properties of Ziyuglycoside II
Ziyuglycoside II has been more extensively studied and has shown a broader range of pharmacological effects, particularly in the field of oncology.
Anti-Cancer Activity
Ziyuglycoside II exhibits significant cytotoxic effects against a variety of cancer cell lines, particularly those of the digestive system. Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.
Table 2: In Vitro Cytotoxicity of Ziyuglycoside II (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | 48.16 | 32.88 | [3] |
| HuCCT1 | Cholangiocarcinoma | 79.28 | 62.32 | [3] |
| BGC-823 | Gastric Cancer | 91.93 | 72.86 | [3] |
| BGC-823 | Gastric Cancer | 14.40 | 10.11 | [4] |
| HCT116 | Colorectal Cancer | 73.40 | 58.07 | [3] |
| OE21 | Esophageal Cancer | - | - | [5] |
| PANC-1 | Pancreatic Cancer | - | - | [5] |
Ziyuglycoside II triggers the intrinsic pathway of apoptosis, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.
Ziyuglycoside II has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.[4][5]
Ziyuglycoside II has been identified as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that can trigger anti-tumor immunity.
In the context of osteosarcoma, Ziyuglycoside II has been shown to suppress metastasis by inhibiting the Wnt/β-catenin signaling pathway.[6]
Anti-Angiogenic Activity
Ziyuglycoside II demonstrates anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels, such as the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[7]
Pharmacokinetics
A study in rats has provided key pharmacokinetic parameters for both Ziyuglycoside I and II, highlighting their bioavailability following oral and intravenous administration.
Table 3: Pharmacokinetic Parameters of Ziyuglycoside I and II in Rats [5][8]
| Compound | Administration Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | Bioavailability (%) |
| Ziyuglycoside I | Intravenous | 1 | 1.8 ± 0.7 | - | 838.3 ± 250.3 | - |
| Ziyuglycoside I | Intragastric | 5 | 5.1 ± 2.5 | 13.7 ± 2.5 | 109.0 ± 11.8 | 2.6 |
| Ziyuglycoside II | Intravenous | 1 | 6.2 ± 3.1 | - | 1979.2 ± 185.7 | - |
| Ziyuglycoside II | Intragastric | 5 | - | 101.4 ± 19.3 | 459.1 ± 72.4 | 4.6 |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies. For complete and detailed protocols, readers are encouraged to consult the primary literature.
UPLC-MS/MS for Pharmacokinetic Analysis[5][8]
-
Sample Preparation: Rat plasma samples were thawed at room temperature. A liquid-liquid extraction was performed using ethyl acetate. The organic layer was separated and evaporated to dryness. The residue was reconstituted for analysis.
-
Chromatographic System: An ACQUITY UPLC system was used with an ACQUITY UPLC BEH C18 column.
-
Mobile Phase: A gradient elution was performed with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Mass Spectrometry: A Xevo TQD triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the multiple reaction monitoring (MRM) mode.
-
Data Acquisition and Analysis: Data were acquired and processed using MassLynx 4.1 software.
Cell Viability Assay (CCK-8)[3]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of Ziyuglycoside II for 24 or 48 hours.
-
Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage of the control group.
Western Blotting for Apoptosis-Related Proteins[9][10]
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against Bax, Bcl-2, cytochrome c, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Type I Collagen Synthesis Assay[1]
-
Cell Culture: Normal human fibroblasts were cultured in appropriate media.
-
Treatment: Cells were treated with various concentrations of Ziyuglycoside I.
-
Sample Collection: The cell culture supernatant was collected.
-
ELISA: The concentration of type I pro-collagen in the supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.
Conclusion
Ziyuglycoside I and II are promising natural compounds with a range of pharmacological properties that warrant further investigation. Ziyuglycoside I shows potential as a topical agent for anti-aging and as a therapeutic for inflammatory diseases. Ziyuglycoside II demonstrates significant anti-cancer activity through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways, as well as anti-angiogenic effects. The data presented in this guide underscore the therapeutic potential of these compounds and provide a foundation for future research aimed at translating these preclinical findings into clinical applications. Further studies are needed to fully elucidate their mechanisms of action, to assess their safety and efficacy in more complex in vivo models, and to optimize their delivery for therapeutic use.
References
- 1. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.i3l.ac.id [repository.i3l.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
Ziyuglycoside I: A Novel Regulator of Osteoblast Differentiation and Bone Mineralization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis L., has emerged as a promising natural compound in the field of bone biology.[1][2] Traditionally used in medicine for its various biological activities, recent scientific evidence has illuminated its potent effects on promoting osteoblast differentiation and subsequent bone mineralization.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and methodological considerations for studying the osteogenic properties of Ziyuglycoside I. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for bone-related disorders.
Core Mechanism of Action
Ziyuglycoside I exerts its pro-osteogenic effects primarily through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which in turn upregulates the master osteogenic transcription factor, Runt-related transcription factor 2 (RUNX2).[1][2] This targeted mechanism distinguishes it from other osteogenic compounds and presents a focused avenue for therapeutic intervention.
Signaling Pathway
The proposed signaling cascade initiated by Ziyuglycoside I in pre-osteoblastic cells is as follows:
Notably, studies have indicated that Ziyuglycoside I does not significantly affect the phosphorylation of Smad1/5/8 or the expression of β-catenin, suggesting that its primary mechanism is independent of the canonical BMP/Smad and Wnt/β-catenin signaling pathways.[1][2]
Quantitative Data on Osteogenic Effects
Ziyuglycoside I has been shown to enhance markers of osteoblast differentiation and mineralization in a dose-dependent manner. While specific quantitative data from the primary literature is not fully available in the public domain, the following tables are structured to present such findings and can be populated as more detailed data becomes available.
Table 1: Effect of Ziyuglycoside I on Alkaline Phosphatase (ALP) Activity
| Ziyuglycoside I Concentration (µM) | Cell Viability (%) | ALP Activity (Fold Change vs. Control) |
| 0 (Control) | 100 | 1.0 |
| 1 | >95% | Data not available |
| 10 | >95% | Data not available |
| 50 | >95% | Data not available |
| 100 | >95% | Data not available |
| Note: Ziyuglycoside I is reported to be non-cytotoxic at concentrations ranging from 1 to 100 µM.[1][2] ALP activity is reported to increase in a dose-dependent manner. |
Table 2: Effect of Ziyuglycoside I on Bone Mineralization (Alizarin Red S Staining)
| Ziyuglycoside I Concentration (µM) | Mineralized Nodule Formation (Qualitative) | Alizarin Red S Quantification (Fold Change vs. Control) |
| 0 (Control) | Baseline | 1.0 |
| 1 | Increased | Data not available |
| 10 | Moderately Increased | Data not available |
| 50 | Significantly Increased | Data not available |
| 100 | Strongly Increased | Data not available |
| Note: Mineralized nodule formation is reported to be enhanced by Ziyuglycoside I in a dose-dependent manner as indicated by Alizarin Red S staining.[1][2] |
Table 3: Effect of Ziyuglycoside I on Osteoblast-Related Gene Expression
| Gene Target | Ziyuglycoside I Treatment | Fold Change in mRNA Expression (vs. Control) |
| Bone Sialoprotein (BSP) | + | Upregulated |
| Osteopontin (OPN) | + | Upregulated |
| Osteocalcin (OCN) | + | Upregulated |
| Note: The expression of these late-stage osteoblast markers is attenuated by the inhibition of the ERK1/2 pathway, confirming the mechanism of action.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the osteogenic potential of Ziyuglycoside I.
General Experimental Workflow
Alkaline Phosphatase (ALP) Activity Assay
This assay is an early marker of osteoblast differentiation.
-
Reagents:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Alkaline phosphatase standard
-
Assay buffer (e.g., Tris-HCl)
-
Cell lysis buffer (e.g., Triton X-100 based)
-
Stop solution (e.g., NaOH)
-
-
Protocol:
-
Culture pre-osteoblastic cells (e.g., MC3T3-E1) in osteogenic differentiation medium with varying concentrations of Ziyuglycoside I for a predetermined period (e.g., 7 days).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add a small volume of the cell lysate supernatant to each well.
-
Prepare a standard curve using the alkaline phosphatase standard.
-
Add the pNPP substrate solution to all wells and incubate at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the ALP activity based on the standard curve and normalize to the total protein concentration of the cell lysate.
-
Alizarin Red S (ARS) Staining for Mineralization
This assay visualizes and quantifies the calcium deposits formed during the late stages of osteoblast differentiation.
-
Reagents:
-
Alizarin Red S (ARS) staining solution (40 mM, pH 4.1-4.3)
-
10% (v/v) Acetic Acid
-
10% (v/v) Ammonium (B1175870) Hydroxide
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for cell fixation
-
-
Protocol:
-
Culture cells in osteogenic medium with Ziyuglycoside I for an extended period (e.g., 14-21 days) to allow for matrix mineralization.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Wash the fixed cells with deionized water.
-
Stain the cells with the ARS solution for 20-45 minutes at room temperature.
-
Wash the cells with deionized water to remove excess stain and allow to air dry.
-
For qualitative analysis, visualize and capture images of the red-orange mineralized nodules using a microscope.
-
For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.
-
Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.
-
Centrifuge to pellet the cell debris and transfer the supernatant to a new tube.
-
Neutralize the supernatant with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm and quantify the amount of ARS based on a standard curve.
-
Western Blot for Protein Expression (p-ERK1/2 and RUNX2)
This technique is used to detect changes in the protein levels of key signaling molecules.
-
Reagents:
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-RUNX2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat osteoblastic cells with Ziyuglycoside I for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
RT-qPCR is used to measure the mRNA levels of osteoblast-specific genes.
-
Reagents:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for BSP, OPN, OCN, and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Culture cells with Ziyuglycoside I for the desired duration.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using the cDNA, gene-specific primers, and a master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion
Ziyuglycoside I demonstrates significant potential as a therapeutic agent for promoting bone formation. Its well-defined mechanism of action, centered on the ERK1/2-RUNX2 signaling axis, provides a strong basis for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the osteogenic effects of Ziyuglycoside I and other novel compounds in the pursuit of new treatments for osteoporosis and other bone-related diseases. Further research to obtain detailed quantitative data will be invaluable in advancing our understanding and application of this promising natural product.
References
Methodological & Application
Application Notes and Protocols for UPLC-MS/MS Analysis of Ziyuglycoside I in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) and a primary active component isolated from the roots of Sanguisorba officinalis L. It has demonstrated significant pharmacological activities, including potential applications in the treatment of leucopenia.[1][2][3] Accurate and sensitive quantification of Ziyuglycoside I in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and overall drug development.[4][5] This document provides a detailed protocol for the analysis of Ziyuglycoside I in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Materials and Reagents
-
Ziyuglycoside I (Reference Standard)
-
Methanol (B129727) (HPLC grade or higher)[1][4]
-
Formic acid (LC-MS grade)[1]
-
Ethyl acetate (B1210297) (HPLC grade)[4]
-
Ultrapure water
-
Blank plasma (from the same species as the study samples)
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [1]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 330 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant for UPLC-MS/MS analysis.[1]
Method 2: Liquid-Liquid Extraction [4]
-
To 100 µL of plasma sample in a 1.5 mL centrifuge tube, add 20 µL of the internal standard working solution (e.g., 1.0 µg/mL ginsenoside Rg1).[4]
-
Vortex the mixture for 30 seconds.[4]
-
Add 0.9 mL of ethyl acetate for extraction.[4]
-
Centrifuge at 12,000 rpm for 10 minutes.[4]
-
Transfer the organic phase (supernatant) to a clean tube.[4]
-
Evaporate the solvent to dryness under a stream of nitrogen at 55°C.[4]
-
Reconstitute the residue in 100 µL of methanol.[4]
-
Vortex to mix and transfer to an autosampler vial for analysis.[4]
UPLC Conditions
-
Column: XTERRA MS C18 (2.1 × 50 mm, 5 µm) or equivalent reversed-phase column.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase A: Water with 0.2% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient Elution Program: [1]
-
0.0–0.1 min: 10% B
-
0.1–1.0 min: 10% B
-
1.0–1.5 min: 10–57% B
-
1.5–2.0 min: 57–68% B
-
2.0–3.2 min: 68–75% B
-
3.2–4.0 min: 75–95% B
-
4.0–4.5 min: 95–10% B
-
4.5–6.0 min: 10% B
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Capillary Voltage: 3000 V.[1]
-
Gas Flow Rate: 5 L/min.[1]
-
Dry Gas Temperature: 300°C.[1]
-
Sheath Gas Temperature: 250°C.[1]
-
Dry Flow Rate: 7 L/min.[1]
-
Atomizer Pressure: 45 psi.[1]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the validation parameters for the UPLC-MS/MS method for Ziyuglycoside I.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) |
| Ziyuglycoside I | 2 - 2000 | > 0.99[4][5] |
| Ziyuglycoside I | 5 - 2000 | > 0.99[1] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ziyuglycoside I | LQC, MQC, HQC | < 15% | < 14% | 87% - 110%[4] |
| Ziyuglycoside I | 10, 800, 1600 | 0.81% - 4.48% | < 6% | Within 85-115%[1] |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Ziyuglycoside I | Liquid-Liquid Extraction | > 84% | 88% - 113%[4] |
| Ziyuglycoside I | Protein Precipitation | Data not specified, but method deemed effective[1] | Data not specified |
Visualizations
Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis of Ziyuglycoside I in plasma.
Conclusion
The described UPLC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantification of Ziyuglycoside I in plasma samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers in the fields of pharmacology and drug development. The established methods have been successfully applied to pharmacokinetic studies in rats.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ziyuglycoside I Standard Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis.[1] It has garnered significant interest in pharmaceutical and cosmetic research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-wrinkle properties.[1][2][3] Accurate and reproducible experimental results rely on the precise preparation of standard solutions. This document provides a detailed protocol for the preparation of Ziyuglycoside I standard solutions for research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of Ziyuglycoside I is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 767.0 g/mol | [1] |
| Appearance | Solid / White Powder | [1][4] |
| Purity | ≥98% | [1] |
| Storage (Solid) | -20°C | [1][5] |
| Stability (Solid) | ≥ 4 years at -20°C | [1][5] |
Solubility Data
Ziyuglycoside I is soluble in several organic solvents but is insoluble in aqueous solutions like PBS (pH 7.2).[5] The choice of solvent is critical for preparing a stable stock solution. Methanol (B129727) is commonly used for creating stock solutions for chromatographic analysis.[6][7][8]
| Solvent | Solubility | Reference |
| Methanol | Sufficient for 0.5 mg/mL and 1 mg/mL stock solutions | [6][7][8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL to 100 mg/mL | [1][9] |
| Ethanol | ~5 mg/mL | [1] |
| PBS (pH 7.2) | Insoluble | [5] |
Note: There is a discrepancy in the reported solubility for DMSO. Researchers should test solubility at their desired concentration.
Safety Precautions
Ziyuglycoside I should be handled with care as it is considered potentially hazardous.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.
-
Handling: Do not ingest, inhale, or allow contact with eyes or skin.[1] Avoid generating dust. Use a chemical fume hood for weighing and preparing solutions.
-
Disposal: Dispose of waste according to institutional and local regulations.
-
First Aid: In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Safety Data Sheet (SDS): Before use, review the complete Safety Data Sheet provided by the supplier.[1]
Experimental Protocol: Preparation of Ziyuglycoside I Standard Solutions
This protocol details the steps for preparing a high-concentration stock solution and subsequent serial dilutions to obtain working standard solutions.
Required Materials and Equipment
-
Chemicals:
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, to aid dissolution)
-
Amber glass vials for storage[4]
-
Preparation Workflow Diagram
The following diagram illustrates the overall workflow for preparing Ziyuglycoside I standard solutions.
Caption: Workflow for Ziyuglycoside I standard solution preparation.
Detailed Procedure
This protocol is adapted from methodologies used in pharmacokinetic studies.[6][8]
-
Equilibration: Before opening, allow the vial of Ziyuglycoside I to equilibrate to room temperature for at least one hour to prevent condensation.[10]
-
Weighing: Accurately weigh 5.0 mg of Ziyuglycoside I powder using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask. Mix by vortexing or use an ultrasonic bath until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus touches the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into labeled, amber glass vials. Store at -20°C. This solution is stable for at least two weeks.[4] For longer storage, -80°C is recommended.[9]
Working solutions are prepared by diluting the stock solution with the same solvent (methanol). The following table provides an example for preparing a set of standards for generating a calibration curve.
| Target Concentration (µg/mL) | Volume of Stock (0.5 mg/mL) | Final Volume (in Methanol) |
| 100 | 200 µL | 1.0 mL |
| 50 | 100 µL | 1.0 mL |
| 20 | 40 µL | 1.0 mL |
| 10 | 20 µL | 1.0 mL |
| 5 | 10 µL | 1.0 mL |
| 2 | 4 µL | 1.0 mL |
| 1 | 2 µL | 1.0 mL |
Procedure for Dilution (Example for 100 µg/mL):
-
Label a clean vial or microcentrifuge tube.
-
Pipette 800 µL of methanol into the vial.
-
Pipette 200 µL of the 0.5 mg/mL (500 µg/mL) stock solution into the same vial.
-
Cap the vial and vortex thoroughly to mix.
-
Prepare and use working solutions on the same day for best results.[4]
Summary of Storage Conditions
Proper storage is essential to maintain the integrity of Ziyuglycoside I.
| Form | Storage Temperature | Duration | Reference |
| Solid Compound | -20°C | ≥ 4 years | [1][5] |
| Stock Solution | -20°C | ~2 weeks | [4] |
| Stock Solution | -80°C | ~1 year | [9] |
| Working Solutions | -20°C | Use same day for best results | [4] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 35286-58-9 | Ziyuglycoside I [phytopurify.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Ziyuglycoside I | CAS:35286-58-9 | Manufacturer ChemFaces [chemfaces.com]
Ziyuglycoside I: Application Notes and Protocols for in Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Ziyuglycoside I, a natural compound isolated from Sanguisorba officinalis L. The following sections detail the experimental protocols and quantitative data from animal model studies, offering a framework for future research and drug development.
Anti-Inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Ziyuglycoside I has demonstrated significant anti-inflammatory and anti-arthritic effects in a well-established animal model of rheumatoid arthritis.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study evaluating the efficacy of Ziyuglycoside I in a collagen-induced arthritis (CIA) mouse model.
| Animal Model | Treatment Groups | Dosage | Treatment Duration | Key Outcomes |
| Collagen-Induced Arthritis (CIA) Mice | Ziyuglycoside I | 5, 10, or 20 mg/kg | Not Specified | Alleviated joint inflammatory manifestation (arthritis index, global scores, swollen joint count), Improved pathological changes of joint and spleen, Reduced increased spleen index, B cell viability, and plasma auto-antibody production.[1] |
| Methotrexate (MTX) | 2 mg/kg | Not Specified | Positive Control.[1] | |
| Control (CIA) | Not Specified | Not Specified | Untreated disease model. |
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Mouse Model Induction:
-
Animals: Specific pathogen-free (SPF) male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
An emulsion is prepared by mixing bovine type II collagen (CII) with complete Freund's adjuvant (CFA).
-
On day 0, mice are immunized by intradermal injection at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, a booster immunization is administered with 100 µL of an emulsion of CII and incomplete Freund's adjuvant (IFA).
-
-
Arthritis Assessment: The incidence and severity of arthritis are monitored daily starting from day 21. The arthritis score is evaluated based on the swelling and redness of the paws.
2. Ziyuglycoside I Administration:
-
Preparation: Ziyuglycoside I is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Once arthritis is established (typically around day 21-28), mice are randomly assigned to treatment groups. Ziyuglycoside I is administered orally (intragastrically) once daily at the specified dosages (5, 10, or 20 mg/kg).[1]
3. Efficacy Evaluation:
-
Clinical Scoring: Arthritis severity is assessed using a scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse). Body weight is also monitored.[1]
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial inflammation, pannus formation, and bone/cartilage destruction.
-
Immunological Analysis:
-
Spleen Index: Spleen weight is measured and normalized to body weight.
-
Flow Cytometry: Spleen cells are isolated to analyze the populations of T cells and B cells.
-
ELISA: Serum levels of auto-antibodies (e.g., anti-CII IgG) and cytokines (e.g., TNF-α, TGF-β) are quantified.[1]
-
Visualizations
Pharmacokinetics
Understanding the pharmacokinetic profile of Ziyuglycoside I is crucial for designing in vivo studies.
Quantitative Data Summary
| Animal Model | Administration Route | Bioavailability | Key Parameters |
| Rats | Intragastric | 2.6% | Not Specified |
| Intravenous | - | Not Specified |
A study in rats determined the oral bioavailability of Ziyuglycoside I to be 2.6%.[2] This low bioavailability should be considered when determining effective dosages for oral administration in other animal models.
Experimental Protocols
1. Animal Model and Drug Administration:
-
Animals: Sprague-Dawley rats.
-
Intravenous (IV) Administration: Ziyuglycoside I is dissolved in a suitable vehicle and administered via the tail vein.
-
Intragastric (IG) Administration: Ziyuglycoside I is administered by gavage.
2. Blood Sampling:
-
Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used to quantify the concentration of Ziyuglycoside I in plasma samples.[2]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Future Directions and Considerations
The presented data highlights the potential of Ziyuglycoside I as a therapeutic agent for rheumatoid arthritis. Future research should focus on:
-
Dose-Response Optimization: Further studies are needed to define the optimal therapeutic dose and dosing regimen.
-
Chronic Toxicity Studies: Long-term safety and toxicity studies are essential before consideration for clinical trials.
-
Combination Therapy: Investigating the synergistic effects of Ziyuglycoside I with other anti-arthritic drugs could lead to more effective treatment strategies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic and pharmacodynamic data will aid in predicting the therapeutic efficacy in different species and in humans.
These application notes and protocols provide a solid foundation for researchers to build upon in the exploration of Ziyuglycoside I's therapeutic potential.
References
Application Notes and Protocols for the Formulation of Ziyuglycoside I in Cosmetic Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has emerged as a promising active ingredient in the cosmetic industry. Its demonstrated efficacy in promoting collagen synthesis, inhibiting matrix metalloproteinases (MMPs), and providing anti-inflammatory and antioxidant benefits makes it a compelling candidate for anti-aging and skin-rejuvenating formulations.[1][2][3] These application notes provide a comprehensive guide to the formulation of Ziyuglycoside I in cosmetic products, detailing its biological effects, formulation considerations, and relevant experimental protocols for efficacy and safety evaluation.
Biological Activity and Mechanism of Action
Ziyuglycoside I exerts its primary cosmetic effects through the modulation of key biological pathways involved in skin aging:
-
Stimulation of Collagen Synthesis: Ziyuglycoside I has been shown to significantly increase the production of type I collagen in human dermal fibroblasts. This is a critical factor in maintaining the skin's structural integrity and reducing the appearance of wrinkles.[1][2] The proposed mechanism involves the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a crucial regulator of collagen gene expression.
-
Inhibition of Matrix Metalloproteinases (MMPs): Exposure to UV radiation and other environmental stressors leads to the upregulation of MMPs, enzymes that degrade collagen and other extracellular matrix proteins. Ziyuglycoside I has been found to inhibit the expression of MMP-1, MMP-2, and MMP-9, thereby preventing the breakdown of the skin's supportive framework.[3] This inhibitory action is partly mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK, JNK, and p38 kinases.
-
Anti-Inflammatory Effects: Ziyuglycoside I exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3] This helps to mitigate the chronic inflammation associated with skin aging (inflammaging).
Signaling Pathway Diagrams
References
Application Notes and Protocols for Investigating Ziyuglycoside I Absorption using a Single-Pass Intestinal Perfusion Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the in situ single-pass intestinal perfusion (SPIP) model to investigate the intestinal absorption characteristics of Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. This model offers a physiologically relevant system to determine key absorption parameters and elucidate the transport mechanisms involved.
Introduction to the Single-Pass Intestinal Perfusion (SPIP) Model
The SPIP model is a powerful in situ technique that maintains an intact blood supply and nervous system to a segment of the intestine, providing a more accurate prediction of human drug absorption compared to in vitro cell-based assays.[1] This method allows for the precise control of experimental conditions and is invaluable for studying the mechanisms governing the absorption of new chemical entities.[1] By perfusing a solution containing the compound of interest through a cannulated intestinal segment, researchers can measure the disappearance of the compound from the perfusate to quantify its absorption rate and permeability.
Ziyuglycoside I, a major active component from Sanguisorba officinalis L., has demonstrated various pharmacological effects.[2][3] However, like many saponins, it is expected to have low oral bioavailability.[4] The SPIP model is particularly well-suited to investigate the factors limiting its absorption, such as the involvement of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), or the potential role of uptake transporters like the sodium-dependent glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2), given its glycosidic structure.
Experimental Protocols
This section details the necessary procedures for conducting a SPIP study to evaluate Ziyuglycoside I absorption.
Animal Preparation
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.[5]
-
Acclimatization: House the animals under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Fasting: Fast the rats for 12-18 hours overnight with free access to water to clear the gastrointestinal tract of food residues.
-
Anesthesia: Anesthetize the rats with an appropriate agent (e.g., intraperitoneal injection of pentobarbital (B6593769) at 60 mg/kg).[6] Place the anesthetized animal on a heated pad to maintain body temperature at 37°C throughout the surgical procedure and perfusion experiment.
Surgical Procedure
-
Make a midline abdominal incision of approximately 3-4 cm to expose the small intestine.
-
Gently handle the intestine to avoid damaging the blood vessels and nerves. Keep the exposed tissues moist with warm (37°C) saline-soaked gauze.
-
Select the desired intestinal segment for perfusion (e.g., jejunum, approximately 10-15 cm in length). The jejunum is often chosen as a primary site for drug absorption.
-
Carefully make two small incisions at the proximal and distal ends of the selected segment.
-
Insert and secure cannulas (e.g., flexible tubing) into the incisions. Tie ligatures around the cannulas to ensure a leak-proof connection and to isolate the intestinal segment.
-
Gently flush the isolated segment with warm (37°C) isotonic saline to remove any remaining contents.
-
Connect the inlet cannula to a syringe pump for the delivery of the perfusion solution. Place the outlet cannula to allow for the collection of the perfusate.
Perfusion Solution
The perfusion solution should be iso-osmotic and maintained at 37°C. A commonly used buffer is Krebs-Ringer buffer with the following composition:
| Component | Concentration (mM) |
| NaCl | 130 |
| KCl | 5 |
| MgSO₄ | 1.27 |
| CaCl₂ | 0.95 |
| NaH₂PO₄ | 10 |
| Glucose | 5 |
Table 1: Composition of Krebs-Ringer Buffer for Intestinal Perfusion.[5]
To prepare the Ziyuglycoside I perfusion solution, dissolve the compound in the Krebs-Ringer buffer to achieve the desired concentration. It is also crucial to include a non-absorbable marker, such as phenol (B47542) red, in the perfusion solution to correct for any water flux across the intestinal membrane.[6]
Perfusion Experiment
-
Equilibration: Begin by perfusing the blank Krebs-Ringer buffer (without Ziyuglycoside I) through the intestinal segment at a constant flow rate (e.g., 0.2 mL/min) for approximately 30 minutes to allow the intestine to equilibrate and reach a steady state.[5]
-
Drug Perfusion: After equilibration, switch to the perfusion solution containing Ziyuglycoside I and the non-absorbable marker.
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 or 20 minutes) into pre-weighed tubes for a total perfusion time of 90-120 minutes.[5][6]
-
Measurement: At the end of the experiment, euthanize the animal and measure the exact length of the perfused intestinal segment.
-
Sample Processing: Centrifuge the collected perfusate samples to remove any debris and store them at -20°C or -80°C until analysis.
Investigating Transport Mechanisms
To elucidate the mechanisms of Ziyuglycoside I absorption, specific inhibitors can be included in the perfusion solution.
| Inhibitor | Target Transporter | Typical Concentration |
| Verapamil | P-glycoprotein (P-gp) | 0.2 mg/mL |
| MK-571 | Multidrug Resistance-Associated Protein 2 (MRP2) | Varies, requires optimization |
| Phlorizin | Sodium-Glucose Cotransporter 1 (SGLT1) | Varies, requires optimization |
| Phloretin | Glucose Transporter 2 (GLUT2) | Varies, requires optimization |
Table 2: Inhibitors for Investigating Ziyuglycoside I Transport Mechanisms.
Analytical Method
The concentration of Ziyuglycoside I in the perfusate samples is typically determined using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[2][4][7] This technique offers high sensitivity and selectivity for accurate quantification.
Data Analysis
The primary parameters calculated from a SPIP study are the absorption rate constant (Ka) and the effective permeability coefficient (Peff).
3.1. Correction for Water Flux
First, correct the outlet concentration of Ziyuglycoside I for water transport using the concentration of the non-absorbable marker (e.g., phenol red):
C'out = Cout × (PRin / PRout)
Where:
-
C'out is the corrected outlet concentration of Ziyuglycoside I.
-
Cout is the measured outlet concentration of Ziyuglycoside I.
-
PRin is the inlet concentration of phenol red.
-
PRout is the outlet concentration of phenol red.
3.2. Calculation of Absorption Rate Constant (Ka)
Ka (min⁻¹) can be calculated using the following equation:
Ka = (1 - (C'out / Cin)) × (Q / V)
Where:
-
Cin is the inlet concentration of Ziyuglycoside I.
-
Q is the perfusion flow rate (mL/min).
-
V is the volume of the intestinal segment (πr²L, where r is the radius and L is the length of the segment).
3.3. Calculation of Effective Permeability (Peff)
Peff (cm/s) is calculated using the following formula:
Peff = - (Q / 2πrL) × ln(C'out / Cin)
Where:
-
Q is the perfusion flow rate (cm³/s).
-
r is the radius of the intestinal segment (cm).
-
L is the length of the intestinal segment (cm).
-
C'out and Cin are the corrected outlet and inlet concentrations of Ziyuglycoside I, respectively.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Example Data Tables:
| Experimental Group | Ka (x 10⁻² min⁻¹) | Peff (x 10⁻⁵ cm/s) |
| Ziyuglycoside I (Control) | [Example Value] | [Example Value] |
| Ziyuglycoside I + Verapamil (P-gp inhibitor) | [Example Value] | [Example Value] |
| Ziyuglycoside I + MK-571 (MRP2 inhibitor) | [Example Value] | [Example Value] |
| Ziyuglycoside I + Phlorizin (SGLT1 inhibitor) | [Example Value] | [Example Value] |
| Ziyuglycoside I + Phloretin (GLUT2 inhibitor) | [Example Value] | [Example Value] |
Table 3: Absorption Parameters of Ziyuglycoside I in Rat Jejunum under Different Conditions.
| Intestinal Segment | Ka (x 10⁻² min⁻¹) | Peff (x 10⁻⁵ cm/s) |
| Duodenum | [Example Value] | [Example Value] |
| Jejunum | [Example Value] | [Example Value] |
| Ileum | [Example Value] | [Example Value] |
Table 4: Regional Differences in the Intestinal Absorption of Ziyuglycoside I.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.
Caption: Experimental workflow for the single-pass intestinal perfusion of Ziyuglycoside I.
Caption: Hypothesized intestinal transport pathways for Ziyuglycoside I.
References
- 1. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ziyuglycoside I in a Nude Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ziyuglycoside I in a nude mouse xenograft model of triple-negative breast cancer. The protocols outlined below are based on existing in vitro data for Ziyuglycoside I and established methodologies for xenograft studies.
Introduction to Ziyuglycoside I
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L.[1]. It has demonstrated significant anti-proliferative and pro-apoptotic effects in triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line[2]. The primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis through a p53-mediated signaling pathway[2]. This makes Ziyuglycoside I a promising candidate for in vivo evaluation in xenograft models.
Mechanism of Action: p53-Mediated Apoptosis
Ziyuglycoside I exerts its anti-cancer effects by activating the p53 tumor suppressor pathway[1][2]. In MDA-MB-231 cells, treatment with Ziyuglycoside I leads to an upregulation of p53 and its downstream target, p21WAF1. This, in turn, triggers a G2/M phase cell cycle arrest[2]. Furthermore, Ziyuglycoside I induces both the intrinsic and extrinsic apoptotic pathways. This is characterized by an increased Bax/Bcl-2 ratio, activation of caspase-8, caspase-9, and the executioner caspase-3[2].
Data Presentation: In Vitro Efficacy of Ziyuglycoside I
The following tables summarize the dose-dependent effects of Ziyuglycoside I on MDA-MB-231 triple-negative breast cancer cells after 24 hours of treatment[2].
Table 1: Effect of Ziyuglycoside I on Cell Cycle Distribution of MDA-MB-231 Cells
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.12 ± 2.45 | 40.71 ± 1.83 | 4.17 ± 0.62 |
| 5 | 50.25 ± 2.11 | 37.01 ± 1.95 | 12.74 ± 2.08 |
| 10 | 43.89 ± 1.76 | 29.34 ± 1.54 | 26.77 ± 1.68 |
| 20 | 35.41 ± 1.58 | 23.21 ± 1.37 | 41.38 ± 3.07 |
Table 2: Induction of Apoptosis in MDA-MB-231 Cells by Ziyuglycoside I
| Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | 2.43 ± 0.79 |
| 5 | 12.37 ± 1.84 |
| 10 | 26.83 ± 3.21 |
| 20 | 44.76 ± 5.17 |
Experimental Protocols
The following protocols provide a detailed methodology for a nude mouse xenograft study to evaluate the in vivo efficacy of Ziyuglycoside I.
Protocol 1: Cell Culture and Preparation
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Cell Viability: Determine cell viability using Trypan Blue exclusion. Viability should be >95%.
-
Resuspension: Centrifuge cells and resuspend in sterile, serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel®.
Protocol 2: Nude Mouse Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week under specific pathogen-free conditions.
-
Implantation Site: Subcutaneously in the right flank.
-
Injection: Inject 100 µL of the cell suspension (containing 2 x 10^6 MDA-MB-231 cells) subcutaneously into each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Tumor Volume Calculation: Volume (mm³) = (Width² x Length) / 2.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
Protocol 3: Ziyuglycoside I Administration and Monitoring
-
Grouping: Randomly divide mice into at least two groups:
-
Vehicle Control Group
-
Ziyuglycoside I Treatment Group
-
-
Dosage and Administration:
-
Rationale: Based on a study evaluating Ziyuglycoside I-loaded self-microemulsifying drug delivery systems in mice, an oral dose of 10 mg/kg was utilized[3]. Pharmacokinetic studies in rats suggest that oral bioavailability may be limited, but this formulation improved absorption[3][4].
-
Recommended Starting Dose: 10 mg/kg body weight.
-
Route of Administration: Oral gavage is a suggested route based on available data[3]. Intraperitoneal injection could be considered as an alternative.
-
Frequency: Daily administration.
-
Vehicle: Prepare Ziyuglycoside I in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity or adverse effects.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize mice and excise tumors for weight measurement, histopathological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, p53, cleaved caspase-3), and Western blotting.
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use. The in vivo dosage and administration route for Ziyuglycoside I in a cancer xenograft model have not been definitively established in published literature and are based on related studies. A pilot study to determine the maximum tolerated dose and optimal therapeutic dose is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Sanguisorba officinalis L on breast cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and In Vivo Evaluation of Ziyuglycoside I–Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Ziyuglycoside I with MAPK Signaling Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of Ziyuglycoside I with key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed protocols for computational modeling and experimental validation are included to facilitate further research into the therapeutic potential of Ziyuglycoside I.
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L., has demonstrated various pharmacological activities, including anti-inflammatory and anti-cancer effects. Recent studies suggest that Ziyuglycoside I exerts its therapeutic effects, at least in part, by modulating the MAPK signaling pathway.[1] This pathway plays a crucial role in regulating cell proliferation, differentiation, apoptosis, and inflammation. The core of the MAPK pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and a MAPK. The most well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[1]
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein. This approach has been instrumental in identifying Ziyuglycoside I as a potential inhibitor of key MAPK signaling proteins, namely MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α).[2][3] This document outlines the data from these docking studies and provides protocols for experimental validation.
Data Presentation
While the primary literature confirms the stable binding of Ziyuglycoside I to MAPK1, MAPK8, and MAPK14, the specific binding energy values from these studies are not explicitly reported.[1][2][3] Therefore, the following table presents representative binding affinities based on molecular docking studies of other natural glycoside compounds and known inhibitors with these MAPK proteins to provide an expected range. These values are for illustrative purposes and should be experimentally verified for Ziyuglycoside I.
| Target Protein | Alias | Representative Binding Affinity (kcal/mol) | Notes |
| MAPK1 | ERK2 | -7.0 to -9.5 | This range is typical for small molecule inhibitors targeting the ATP-binding pocket. |
| MAPK8 | JNK1 | -6.5 to -9.0 | Binding affinities can vary depending on the specific docking site and ligand conformation. |
| MAPK14 | p38α | -7.5 to -10.0 | p38α inhibitors often exhibit strong binding affinities in molecular docking studies. |
Note: The binding affinity values are presented as a range derived from similar computational studies and are intended to be representative. Actual binding energies for Ziyuglycoside I should be determined through specific molecular docking and experimental validation.
Signaling Pathway and Experimental Workflow
MAPK Signaling Pathway
The MAPK signaling cascade is a central regulator of cellular processes. The pathway is initiated by extracellular stimuli that activate a MAP3K, which in turn phosphorylates and activates a MAP2K. The activated MAP2K then phosphorylates and activates a MAPK (ERK, JNK, or p38), which can then translocate to the nucleus to regulate gene expression.
MAPK signaling pathway and the inhibitory action of Ziyuglycoside I.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for the molecular docking of Ziyuglycoside I with a MAPK target protein.
A generalized workflow for molecular docking studies.
Experimental Validation Workflow
This diagram outlines the logical flow of experiments to validate the computational findings.
Experimental workflow for validating the effects of Ziyuglycoside I.
Experimental Protocols
Molecular Docking of Ziyuglycoside I with MAPK Proteins
This protocol provides a general framework for performing molecular docking using AutoDock Vina.
1.1. Preparation of the Receptor (MAPK Proteins)
-
Download the 3D crystal structures of human MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α) from the Protein Data Bank (PDB).
-
Prepare the protein for docking using AutoDock Tools:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
1.2. Preparation of the Ligand (Ziyuglycoside I)
-
Obtain the 3D structure of Ziyuglycoside I from a chemical database (e.g., PubChem) or draw it using chemical drawing software and generate a 3D conformation.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).
-
Save the ligand structure in PDBQT format, defining the rotatable bonds.
1.3. Molecular Docking using AutoDock Vina
-
Define the search space (grid box) to encompass the ATP-binding site of the respective MAPK protein.
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina docking simulation from the command line.
1.4. Analysis of Docking Results
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify hydrogen bonds and hydrophobic interactions.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of Ziyuglycoside I on cervical cancer cell lines.[1]
2.1. Cell Culture
-
Culture human cervical cancer cell lines (HeLa and SiHa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2.2. Assay Procedure
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 15, 20, 25 µM) for 24, 48, or 72 hours.[1]
-
After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of ERK, JNK, and p38 in response to Ziyuglycoside I treatment.[1]
3.1. Cell Lysis and Protein Quantification
-
Culture and treat HeLa and SiHa cells with Ziyuglycoside I as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3.2. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), and total p38 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
3.4. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
By following these protocols, researchers can further investigate the interaction between Ziyuglycoside I and the MAPK signaling pathway, contributing to the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Overcoming Ziyuglycoside I solubility issues for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Ziyuglycoside I in in vitro studies, with a particular focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Ziyuglycoside I is not dissolving in my aqueous buffer or cell culture medium. What should I do?
A1: Ziyuglycoside I has very low aqueous solubility.[1][2] It is not recommended to dissolve it directly in aqueous solutions. An organic solvent is necessary to first create a concentrated stock solution.
Q2: What is the recommended solvent for preparing a Ziyuglycoside I stock solution?
A2: For in vitro cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like Ziyuglycoside I.[3][4] Methanol has also been used for preparing reference solutions for analytical purposes.[5][6]
Q3: I've dissolved Ziyuglycoside I in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5% to 1%, as higher concentrations can be toxic to cells.[4] Most cell lines can tolerate 0.5% DMSO without significant cytotoxicity.[4]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution step. Dilute the DMSO stock in a small volume of serum-free medium first, and then add this to your final culture vessel containing the complete medium.
-
Vortexing/Mixing: When adding the Ziyuglycoside I/DMSO solution to the medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Ziyuglycoside I stock solution can sometimes improve solubility.
Q4: What is a typical concentration range for Ziyuglycoside I in in vitro studies?
A4: The effective concentration of Ziyuglycoside I can vary depending on the cell line and the specific assay. For example, in studies with the MDA-MB-231 breast cancer cell line, concentrations in the range of 5 to 20 µM have been used, with a reported IC50 value of 13.96 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I store my Ziyuglycoside I stock solution?
A5: It is recommended to store stock solutions as aliquots in tightly sealed vials at -20°C to prevent degradation and contamination.[4] Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 4°C may be acceptable, but long-term storage should be at -20°C or lower.
Experimental Protocols
Protocol for Preparation of Ziyuglycoside I Stock Solution
This protocol describes the preparation of a 10 mM Ziyuglycoside I stock solution in DMSO.
Materials:
-
Ziyuglycoside I (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of Ziyuglycoside I required to make a 10 mM stock solution. The molecular weight of Ziyuglycoside I is 766.97 g/mol .
-
Weigh the calculated amount of Ziyuglycoside I powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly until the Ziyuglycoside I is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol for Diluting Ziyuglycoside I in Cell Culture Medium
This protocol provides a step-by-step guide for diluting the Ziyuglycoside I stock solution for treating cells in culture.
Materials:
-
10 mM Ziyuglycoside I stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM Ziyuglycoside I stock solution at room temperature.
-
Determine the final concentration of Ziyuglycoside I needed for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution required. For example, to make 10 mL of medium with a final concentration of 10 µM Ziyuglycoside I, you would need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
In a sterile conical tube, add the calculated volume of the Ziyuglycoside I stock solution to a volume of pre-warmed complete cell culture medium.
-
Immediately and gently vortex or swirl the tube to ensure rapid and thorough mixing.
-
Add the final Ziyuglycoside I-containing medium to your cell culture plates or flasks.
-
As a vehicle control, prepare a separate culture with the same final concentration of DMSO without Ziyuglycoside I.
Data Presentation
Solubility of Ziyuglycoside I in Various Excipients
The following table summarizes the solubility of Ziyuglycoside I in different oils, surfactants, and co-surfactants, which may be useful for formulation development.
| Excipient Category | Excipient | Solubility (mg/g) |
| Oils | Labrafil M 1944CS | 1.79 ± 0.18 |
| Obleique CC497 | 2.87 ± 0.57 | |
| Castor Oil | 0.88 ± 0.09 | |
| Oleic Acid | 2.63 ± 0.15 | |
| Surfactants | Labrasol | 1.40 ± 0.14 |
| Tween-20 | 4.23 ± 0.33 | |
| Tween-85 | 1.43 ± 0.13 | |
| Tween-80 | 1.55 ± 0.19 | |
| Co-surfactants | PEG-400 | 8.58 ± 0.59 |
| PEG-600 | 7.91 ± 0.72 | |
| PEG-200 | 9.13 ± 0.61 | |
| Transcutol P | 9.75 ± 0.53 |
Data adapted from a study on Ziyuglycoside I-loaded self-microemulsifying drug delivery systems.[2]
Visualizations
Experimental Workflow for Ziyuglycoside I Solubilization
Caption: Workflow for preparing Ziyuglycoside I solutions for in vitro studies.
Ziyuglycoside I and the p53 Signaling Pathway
Caption: Ziyuglycoside I induces apoptosis via the p53 signaling pathway.
Overview of the MAPK Signaling Cascade
Caption: General overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
References
Improving the extraction yield of Ziyuglycoside I from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Ziyuglycoside I from Sanguisorba officinalis root.
Frequently Asked Questions (FAQs)
Q1: What is Ziyuglycoside I and what is its primary plant source?
A1: Ziyuglycoside I is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides known for a variety of biological activities.[1] Its primary source is the root of Sanguisorba officinalis L., a plant used in traditional Chinese medicine.[1][2]
Q2: What are the common methods for extracting Ziyuglycoside I?
A2: Common methods for extracting saponins (B1172615) like Ziyuglycoside I include traditional techniques such as maceration and solvent/heat reflux extraction.[3][4] More modern and efficient methods include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[5] For purification from a crude extract, techniques like solvent partitioning and column chromatography are employed.[2]
Q3: What is a typical yield of Ziyuglycoside I from Sanguisorba officinalis?
A3: The content of Ziyuglycoside I in the roots of Sanguisorba officinalis has been reported to be in the range of 4.39% to 5.57%.[6] However, the final extraction yield will depend on the extraction method, solvent, and other experimental parameters.
Q4: How can I quantify the amount of Ziyuglycoside I in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is an effective method for the quantification of Ziyuglycoside I, which lacks a strong UV chromophore.[4][6][7] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is another highly sensitive and specific method.[8]
Q5: What are the key factors influencing the extraction yield of Ziyuglycoside I?
A5: Several factors significantly impact the extraction yield, including:
-
Solvent Choice: The polarity of the solvent is crucial. Aqueous ethanol (B145695) solutions (e.g., 47-70%) are often effective.[7][9]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation if too high.[10][11]
-
Extraction Time: Longer extraction times generally increase yield up to a certain point, after which the increase may become negligible or degradation may occur.[5][10]
-
Solvent-to-Solid Ratio: A higher ratio ensures complete immersion of the plant material and provides a better concentration gradient for mass transfer.[9][10]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, improving extraction efficiency.[9][10]
-
pH: The pH of the extraction medium can affect the stability of saponins.[12]
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues that can lead to a low yield of Ziyuglycoside I during extraction and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground. | Ensure the plant material is thoroughly dried to a constant weight and grind it into a fine, uniform powder (<0.25 mm) to maximize the surface area for extraction.[9][10] |
| Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than modern techniques. | Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[5] | |
| Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or solvent-to-solid ratio. | Optimize extraction parameters. A Response Surface Methodology (RSM) can be employed to systematically determine the optimal conditions. For UAE of Sanguisorba officinalis, optimal conditions have been found to be around 47% ethanol, a 13.3 mL/g solvent-to-solid ratio, and an extraction time of 10 minutes.[9] | |
| Good Crude Extract Yield, but Low Ziyuglycoside I Content | Degradation of Ziyuglycoside I: Saponins can be sensitive to high temperatures and extreme pH levels. | Use lower extraction temperatures if possible (e.g., with UAE).[5] Avoid excessively high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.[13] Maintain a neutral or slightly acidic pH during extraction.[12][14] |
| Inefficient Purification: Loss of the target compound during solvent partitioning or column chromatography. | Confirm the polarity of Ziyuglycoside I to ensure the correct solvent system is used for liquid-liquid partitioning.[15] For column chromatography, use appropriate stationary and mobile phases to effectively separate Ziyuglycoside I from other compounds. Irreversible adsorption to the column material can be another issue.[15] | |
| Co-extraction of Impurities: Other compounds in the extract can interfere with the quantification of Ziyuglycoside I. | Employ a purification step after the initial extraction, such as solid-phase extraction (SPE) or further column chromatography, to remove interfering compounds.[16] |
Comparison of Extraction Methods
The following table provides a qualitative comparison of different extraction methods for Ziyuglycoside I.
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yield, requires large solvent volumes.[3] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent at its boiling point. | More efficient than maceration, requires less solvent than simple reflux. | Can cause thermal degradation of sensitive compounds, time-consuming.[10] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yield, reduced solvent consumption, lower operating temperatures.[5][9] | Requires specialized ultrasonic equipment.[5] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high yield, reduced solvent consumption.[5][17] | Potential for localized overheating and degradation, requires specific microwave equipment.[5] |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of Polyphenols from Sanguisorba officinalis
This protocol is based on a study that optimized the UAE of polyphenols from the aerial parts of Sanguisorba officinalis and can serve as a strong starting point for optimizing Ziyuglycoside I extraction from the root.[9]
1. Preparation of Plant Material:
-
Dry the Sanguisorba officinalis root material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (<0.25 mm) using a mechanical grinder.[9]
2. Extraction Parameters (Optimized for Polyphenols):
-
Solvent: 47% ethanol in water (v/v)
-
Solvent-to-Solid Ratio: 13.3 mL of solvent per gram of dried plant material (equivalent to 7.5 g of plant material per 100 mL of solvent).
-
Extraction Time: 10 minutes.
-
Ultrasonic Frequency: 40 kHz.
3. Procedure:
-
Weigh the powdered plant material and place it in an extraction vessel.
-
Add the appropriate volume of the 47% ethanol solvent.
-
Place the vessel in an ultrasonic bath.
-
Conduct the extraction for 10 minutes at the specified frequency.
-
After extraction, separate the extract from the solid plant material by filtration or centrifugation.
-
The resulting supernatant is the crude extract.
4. Further Processing:
-
The solvent can be removed from the crude extract using a rotary evaporator at a reduced temperature (e.g., <50°C) to prevent degradation of Ziyuglycoside I.
-
The dried crude extract can then be subjected to further purification steps, such as solvent partitioning and column chromatography, to isolate pure Ziyuglycoside I.
Visualizations
Experimental Workflow for Ziyuglycoside I Extraction and Analysis
Caption: A general workflow for the extraction, purification, and analysis of Ziyuglycoside I.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields of Ziyuglycoside I.
Ziyuglycoside I and the Anti-Inflammatory NF-κB Signaling Pathway
Caption: Ziyuglycoside I may exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Ziyuglycoside I and the ERK1/2 Signaling Pathway
Caption: Ziyuglycoside I may modulate the ERK1/2 signaling pathway, affecting cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ziyuglycoside I Analytical Method Optimization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of analytical methods for Ziyuglycoside I detection. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Ziyuglycoside I in biological matrices? A1: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) are the most prevalent and sensitive methods for the quantification of Ziyuglycoside I in biological samples like plasma, urine, and tissue homogenates.[1][2][3] For content determination in plant material, HPLC with an Evaporative Light Scattering Detector (HPLC-ELSD) has also been used.[4]
Q2: What is a typical Lower Limit of Quantification (LLOQ) for Ziyuglycoside I in rat plasma? A2: Published UHPLC-MS/MS and HPLC-MS/MS methods have achieved LLOQs for Ziyuglycoside I in rat plasma ranging from 0.5 ng/mL to 6.05 ng/mL.[2][3] Several studies have specifically reported an LLOQ of 2 ng/mL.[2][5]
Q3: What type of internal standard (IS) is recommended for Ziyuglycoside I analysis? A3: While a deuterated standard is ideal, it is often not commercially available.[2][5] Therefore, compounds with similar chemical structures, recovery, and mass spectrometric ionization responses are chosen. Ginsenoside Rg1 and α-hederin have been successfully used as internal standards in published methods.[1][2][5] Glycyrrhetinic acid has also been utilized as an IS.[3]
Q4: How should stock and working solutions of Ziyuglycoside I be prepared and stored? A4: Stock solutions are typically prepared by dissolving accurately weighed Ziyuglycoside I powder in methanol (B129727) to a concentration such as 0.50 mg/mL.[2][5] These stock solutions and subsequent working solutions, also diluted with methanol, should be stored at -20°C or 4°C.[1][2][5] It is recommended to bring solutions to room temperature before use.[2][5] For long-term storage, aliquoting solutions in tightly sealed vials at -20°C is advisable, with usability generally up to two weeks.[6]
Q5: What are the key stability considerations for Ziyuglycoside I in biological samples? A5: The stability of Ziyuglycoside I should be evaluated under various conditions. A study assessed short-term stability at room temperature for 24 hours, freeze-thaw stability after three cycles, and long-term stability stored at -80°C for 30 days.[1] The analytes were considered stable if concentrations remained within 85–115% of the initial concentration.[1]
Troubleshooting Guide
Q1: I am observing poor peak shape (tailing or splitting) for Ziyuglycoside I. What are the common causes and solutions? A1: Poor peak shape can arise from multiple factors related to the sample, mobile phase, or column.
-
Cause 1: Secondary Interactions: The analyte may have secondary interactions with the stationary phase.
-
Cause 2: Column Contamination or Void: Buildup of matrix components on the column frit or a void at the column inlet can cause peak splitting.[8]
-
Cause 3: Injection Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[8]
-
Solution: Reconstitute the final dried extract in a solvent that is as close in composition to the initial mobile phase as possible.
-
Q2: My recovery of Ziyuglycoside I from plasma is low and inconsistent. How can I improve it? A2: Low recovery is often linked to the sample preparation method.
-
Cause 1: Inefficient Protein Precipitation (PPT): The choice of precipitation solvent is critical.
-
Solution: Compare different organic solvents. One study found that methanol containing 0.1% formic acid significantly promoted the recovery of Ziyuglycoside I compared to methanol or acetonitrile (B52724) alone.[1][7]
-
-
Cause 2: Suboptimal Liquid-Liquid Extraction (LLE): The extraction solvent and pH may not be optimal for Ziyuglycoside I.
-
Solution: Test various water-immiscible organic solvents. Ethyl acetate (B1210297) has been shown to be effective for LLE of Ziyuglycoside I from plasma due to its good extraction efficiency and volatility, which aids in the drying-down step.[2][5]
-
-
Cause 3: Analyte Loss During Evaporation: The analyte can be lost if the drying step is too aggressive (e.g., high temperature).
Q3: I am observing a significant matrix effect in my LC-MS/MS analysis. What can I do to minimize it? A3: The matrix effect, caused by co-eluting endogenous components from the sample matrix interfering with analyte ionization, is a common challenge in bioanalysis.[9]
-
Solution 1: Improve Sample Clean-up: More selective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) generally result in cleaner extracts and lower matrix effects compared to protein precipitation.[5]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic gradient to better separate Ziyuglycoside I from interfering matrix components.[2][5] A longer run time or a different column chemistry might be necessary.
-
Solution 3: Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects. If unavailable, an analogue standard like Ginsenoside Rg1 can help correct for variability.[2][5]
Q4: I have a problem with carryover between injections. How can I eliminate it? A4: Carryover can lead to inaccurate quantification, especially at the LLOQ.
-
Solution 1: Optimize Injector Wash: The autosampler's wash procedure is critical. Use a strong solvent in the wash solution that is effective at dissolving Ziyuglycoside I. A sequence of washes with different solvents (e.g., a strong organic solvent followed by the initial mobile phase) may be necessary.
-
Solution 2: Check for Contamination: Carryover may not be from the injector but from contamination elsewhere in the system. Inspect the transfer tubing, column, and mass spectrometer ion source.[10]
-
Solution 3: Inject Blank Samples: Run blank solvent or blank matrix injections after high-concentration samples to assess and confirm the source of carryover.[11]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Ziyuglycoside I from Rat Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal by denaturation with an organic solvent. | Partitioning of analyte between aqueous sample and an immiscible organic solvent. |
| Typical Solvent(s) | Methanol with 0.1% Formic Acid.[1] | Ethyl Acetate.[2][5] |
| Pros | Simple, fast, and requires minimal method development.[5] | High selectivity, minimal matrix effect, good extraction efficiency.[5] |
| Cons | Can result in lower cleanliness and higher matrix effects.[5] | More time-consuming, requires solvent evaporation and reconstitution steps. |
| Reported Recovery | >84% (Ziyuglycoside I and II).[2] | Not explicitly stated as a percentage, but selected for its high extraction efficiency.[2][5] |
Table 2: Optimized LC-MS/MS Parameters for Ziyuglycoside I Detection
| Parameter | Method 1 (UPLC-MS/MS)[2][5] | Method 2 (HPLC-MS/MS)[1][7] |
| LC System | UPLC | HPLC |
| Column | Thermo Golden C18 | XTERRA MS C18 |
| Mobile Phase A | Water with Formic Acid | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Run Time | 4 minutes | Not specified, but a similar method reported 6 min.[2] |
| Ionization Mode | Negative ESI for Ziyuglycoside I | Not explicitly stated for Ziyuglycoside I |
| Internal Standard | Ginsenoside Rg1 | α-hederin |
| LLOQ in Plasma | 2 ng/mL | 5 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation of Rat Plasma via Protein Precipitation [1]
-
Pipette 50 µL of a plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., α-hederin at 800 ng/mL in methanol).
-
Add 330 µL of methanol containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
Protocol 2: Sample Preparation of Rat Plasma via Liquid-Liquid Extraction [2][5]
-
Pipette 100 µL of a plasma sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Ginsenoside Rg1 at 1.0 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 0.9 mL of ethyl acetate for extraction and vortex thoroughly.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the upper organic phase to a new clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the dried residue in 100 µL of methanol (or initial mobile phase).
-
Vortex to mix, and transfer to an HPLC vial for analysis.
Visualizations
Caption: General workflow for the bioanalysis of Ziyuglycoside I.
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 35286-58-9 | Ziyuglycoside I [phytopurify.com]
- 7. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. Troubleshooting in lcms | PPT [slideshare.net]
Troubleshooting peak tailing in HPLC analysis of Ziyuglycoside I
Technical Support Center: Ziyuglycoside I HPLC Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Ziyuglycoside I.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of peak tailing for Ziyuglycoside I in my HPLC chromatogram?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC.[1] For a complex triterpenoid (B12794562) saponin (B1150181) like Ziyuglycoside I, the primary causes are often multifaceted:
-
Secondary Silanol (B1196071) Interactions: The most common culprit in reversed-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[2][3] Ziyuglycoside I, with its multiple polar hydroxyl groups, can engage in these secondary interactions, leading to a distorted peak shape.[2]
-
Improper Mobile Phase pH: Ziyuglycoside I possesses a carboxylic acid group, making its ionization state highly dependent on the mobile phase pH.[4] If the pH is too close to the analyte's pKa, both ionized and unionized forms will be present, causing peak distortion.[1][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can create active sites that cause tailing.[6] Physical degradation of the column, such as the formation of a void at the inlet, can also lead to poor peak shape.[7]
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Sample Overload: Injecting too high a concentration (mass overload) or volume (volume overload) of the sample can saturate the stationary phase and lead to peak distortion.[7][8]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter (dead volume) between the injector and the column or the column and the detector, can cause band broadening and tailing.[1][8]
Q2: How can I optimize the mobile phase to prevent peak tailing for Ziyuglycoside I?
Optimizing the mobile phase is critical for achieving a symmetrical peak shape for ionizable compounds like Ziyuglycoside I.
-
Adjust Mobile Phase pH: The most effective strategy is to control the ionization of Ziyuglycoside I's carboxylic acid group. By lowering the mobile phase pH to approximately 3.0 or below, you ensure the compound is in its single, fully protonated (unionized) form.[8] This minimizes secondary interactions with silanols and improves retention on a reversed-phase column.[8][9]
-
Use an Acidic Modifier: Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are highly effective at lowering and stabilizing the mobile phase pH.[8] Formic acid is particularly common in methods for Ziyuglycoside I analysis, especially when using mass spectrometry (MS) detection.[4][10]
-
Incorporate Buffers: Using a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) helps maintain a consistent pH, which is crucial for reproducible results.[8] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[8] For UV-based methods, increasing buffer concentration (e.g., from 10 mM to 25-50 mM) can increase the mobile phase's ionic strength and further mask silanol interactions.[8][11]
Q3: My peak tailing persists even after mobile phase optimization. Could the column be the issue?
Yes, the column is a frequent source of peak shape problems. If mobile phase adjustments do not resolve the issue, investigate the following:
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Silanol Activity: If you are not already, use a modern, high-purity, end-capped C18 or C8 column.[1][2] End-capping is a process that deactivates most residual silanol groups, significantly reducing the potential for secondary interactions that cause tailing.[2][3]
-
Column Contamination: Strongly adsorbed compounds from previous injections can contaminate the column inlet frit or the packing material. This can be addressed by a rigorous column wash protocol (see Experimental Protocols). Using a guard column is a cost-effective way to protect your analytical column from contamination.[2][6]
-
Column Bed Deformation: High pressure or extreme pH conditions can cause the packed bed of the stationary phase to settle, creating a void at the column inlet.[7][8] This often results in tailing or split peaks for all analytes. You can sometimes diagnose this by reversing the column (if the manufacturer permits) and washing it. If the problem is a blocked inlet frit, this may dislodge the particulate matter.[2] If a void is the cause, the column will likely need to be replaced.[7]
Q4: Can my sample preparation or injection technique contribute to peak tailing?
Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.
-
Injection Solvent: The injection solvent should be as close in composition and strength to the initial mobile phase as possible.[11] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile (B52724) into a mobile phase starting at 10% acetonitrile) will cause the sample band to spread, resulting in a distorted peak.[11]
-
Sample Overload: If peak tailing worsens at higher concentrations, you may be experiencing mass overload.[12] To test this, simply dilute your sample and re-inject it. If the peak shape improves, reduce the concentration or injection volume.[8][11]
-
Sample Matrix Effects: Complex samples, such as plant extracts, can contain matrix components that interfere with the chromatography.[11] These components can co-elute with Ziyuglycoside I, appearing as a tail, or they can contaminate the column.[2] Implementing a sample clean-up step, like Solid Phase Extraction (SPE), can remove these interferences and improve peak shape.[1][2]
Q5: All of the peaks in my chromatogram are tailing, not just Ziyuglycoside I. What does this indicate?
When all peaks in a chromatogram exhibit tailing, it typically points to a system-wide problem rather than a specific chemical interaction with your analyte.[6] The most likely causes are:
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Extra-Column Volume (Dead Volume): This is a primary suspect. Check for improperly fitted connections, especially at the column inlet and outlet.[8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that the tubing length is as short as possible.[11]
-
Column Failure: A significant void at the column inlet or a partially blocked frit will affect every peak that passes through the column.[2][7] Try substituting the column with a new one of the same type to see if the problem is resolved.[2]
-
Detector Issues: An incorrectly set detector time constant (too slow) can cause peak distortion similar to tailing.[11]
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and resolve peak tailing issues during Ziyuglycoside I analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. waters.com [waters.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of Ziyuglycoside I by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS quantification of Ziyuglycoside I, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to matrix effects in the LC-MS/MS analysis of Ziyuglycoside I.
Issue 1: Poor reproducibility and accuracy in quantitative results.
-
Question: My quantitative results for Ziyuglycoside I are inconsistent across different sample batches. What could be the cause?
-
Answer: Inconsistent results are often a primary indicator of uncompensated matrix effects. Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Ziyuglycoside I, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of quantification.[4]
Troubleshooting Steps:
-
Assess Matrix Effect: Quantitatively evaluate the matrix effect to confirm its presence and extent. A common method is the post-extraction spike method.[3]
-
Review Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components.[2] Consider optimizing your protocol or switching to a more rigorous technique.
-
Employ a Suitable Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of Ziyuglycoside I.[1] If a SIL-IS is unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used.
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate Ziyuglycoside I from co-eluting interferences.[2][4]
-
Issue 2: Low signal intensity or sensitivity for Ziyuglycoside I.
-
Question: I am observing a significantly lower signal for Ziyuglycoside I in biological samples compared to the standard solution. Why is this happening?
-
Answer: This phenomenon, known as ion suppression, is a common type of matrix effect where other components in the sample matrix compete with Ziyuglycoside I for ionization, reducing its signal intensity.[2][3] Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression in plasma and serum samples.
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement more effective sample preparation techniques to remove interfering substances. Solid-phase extraction (SPE) is generally more effective at removing phospholipids and minimizing matrix effects than protein precipitation (PPT) or liquid-liquid extraction (LLE).[5][6]
-
Chromatographic Separation: Optimize the LC method to separate Ziyuglycoside I from the regions where phospholipids typically elute.
-
Dilution: If the sensitivity of the assay is high enough, diluting the sample can reduce the concentration of matrix components and thus lessen the matrix effect.[1]
-
Check MS Source Conditions: Optimize ion source parameters (e.g., temperature, gas flows) to improve the ionization efficiency of Ziyuglycoside I.
-
Issue 3: Inconsistent matrix effect between different lots of biological matrix.
-
Question: The matrix effect I've calculated varies significantly when I use different batches of blank plasma. How do I address this?
-
Answer: Lot-to-lot variability in the composition of biological matrices is a known issue that can lead to inconsistent matrix effects.[3] Regulatory guidelines, such as those from the FDA, require the assessment of matrix effects in at least six different lots of the biological matrix to ensure method robustness.[7][8]
Troubleshooting Steps:
-
Multi-Lot Evaluation: During method validation, evaluate the matrix effect using a minimum of six different sources of the blank matrix.[7]
-
Robust Sample Preparation: A rugged sample preparation method should be developed to minimize the impact of lot-to-lot variability.
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Internal Standard Correction: A co-eluting internal standard, preferably a stable isotope-labeled one, is crucial for correcting variability arising from different matrix lots.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[3] These interfering components can be endogenous (e.g., phospholipids, proteins, salts) or exogenous (e.g., anticoagulants, dosing vehicles).[3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and reliability of quantitative analysis.[1][2]
Q2: How do I quantitatively assess the matrix effect for Ziyuglycoside I?
A2: The most widely accepted method is the post-extraction spiking technique.[3] This involves comparing the peak area of Ziyuglycoside I in a post-extraction spiked blank matrix sample to the peak area of Ziyuglycoside I in a neat solution at the same concentration. The ratio of these two responses is called the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q3: What are the best sample preparation techniques to reduce matrix effects for Ziyuglycoside I analysis?
A3: While protein precipitation is a simple technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[5] Liquid-liquid extraction (LLE) can offer cleaner extracts.[5] However, solid-phase extraction (SPE) is generally considered the most effective method for removing a broad range of interferences and minimizing matrix effects.[6] Published methods for Ziyuglycoside I have utilized LLE.[9]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for Ziyuglycoside I mandatory?
A4: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended and considered the "gold standard" for correcting matrix effects in LC-MS/MS bioanalysis.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction and improves the precision and accuracy of the method. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.
Q5: What are the regulatory expectations regarding matrix effect evaluation?
A5: Regulatory bodies like the FDA require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[7][8][10] This includes assessing the matrix effect in multiple sources (lots) of the biological matrix to ensure the method's robustness and reliability.[7] The validation process should demonstrate the selectivity, accuracy, and precision of the method in the presence of matrix components.[8][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analytical standard of Ziyuglycoside I into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the Ziyuglycoside I standard into the extracted matrix at the same low and high concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike the Ziyuglycoside I standard into the blank biological matrix before extraction at the same low and high concentrations. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
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MF = (Peak Area of Ziyuglycoside I in Set B) / (Mean Peak Area of Ziyuglycoside I in Set A)
-
-
Calculate Recovery (RE):
-
RE (%) = (Mean Peak Area of Ziyuglycoside I in Set C) / (Mean Peak Area of Ziyuglycoside I in Set B) * 100
-
-
Calculate Internal Standard (IS) Normalized MF:
-
If an IS is used, calculate the MF for the IS as well. The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF. The coefficient of variation (CV%) of the IS-normalized MF should be within 15%.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for Ziyuglycoside I and II in rat plasma.[9]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., ginsenoside Rg1 in methanol).
-
Protein Precipitation & Extraction: Add an appropriate volume of extraction solvent (e.g., n-butanol).
-
Vortexing: Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to separate the organic and aqueous layers and pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Summary of Validation Parameters for Ziyuglycoside I Quantification in Rat Plasma[9]
| Parameter | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Matrix Effect (%) | Recovery (%) |
| Ziyuglycoside I | 2 | 89.7 | 108.6 | 10.2 | 7.7 | 109.6 | 84.6 |
| 8 | 101.9 | 99.8 | 8.9 | 10.9 | 88.4 | 89.0 | |
| 150 | 100.2 | 100.9 | 5.8 | 6.2 | 96.7 | 88.6 | |
| 1500 | 101.3 | 98.7 | 4.3 | 4.9 | 91.5 | 87.9 |
Table 2: Linearity and LLOQ for Ziyuglycoside I in Rat Plasma[12]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Ziyuglycoside I | 5 - 2000 | > 0.99 | 5 |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification and matrix effect evaluation.
Caption: Troubleshooting decision tree for addressing matrix effects in LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. nalam.ca [nalam.ca]
- 9. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics [mdpi.com]
Technical Support Center: Enhancing Ziyuglycoside I Bioavailability with SMEDDS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and evaluation of Ziyuglycoside I-loaded Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ziyuglycoside I and why is its bioavailability a challenge?
A1: Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L. It has demonstrated various pharmacological activities, including anti-inflammatory and anti-cancer effects.[1] However, its oral bioavailability is limited due to its poor aqueous solubility and permeability, which hinders its therapeutic potential when administered orally.[2]
Q2: How can SMEDDS enhance the bioavailability of Ziyuglycoside I?
A2: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, and a co-surfactant, in which the drug is dissolved.[3][4] Upon gentle agitation in an aqueous medium, such as gastrointestinal fluids, these systems spontaneously form a fine oil-in-water microemulsion.[4] This microemulsion increases the surface area for drug absorption, maintains the drug in a solubilized state, and can enhance its permeation across the intestinal membrane, thereby improving oral bioavailability.[5] Studies have shown that a SMEDDS formulation can significantly increase the oral bioavailability of Ziyuglycoside I compared to a suspension of the drug alone.
Q3: What are the critical steps in developing a Ziyuglycoside I-loaded SMEDDS formulation?
A3: The key steps involve:
-
Screening of Excipients: Determining the solubility of Ziyuglycoside I in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[6][7]
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Construction of Pseudo-ternary Phase Diagrams: To identify the optimal concentration ranges of the selected oil, surfactant, and co-surfactant that result in the formation of a stable microemulsion.[6][7]
-
Preparation and Characterization of the SMEDDS: Formulating the SMEDDS with the drug and characterizing its physical and chemical properties, such as particle size, zeta potential, self-emulsification time, and drug content.
-
In Vitro Drug Release Studies: Evaluating the release profile of Ziyuglycoside I from the SMEDDS in simulated gastrointestinal fluids.
-
In Vivo Pharmacokinetic Studies: Assessing the oral bioavailability of the Ziyuglycoside I-loaded SMEDDS in an animal model and comparing it to a control formulation.[8]
Section 2: Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility of Ziyuglycoside I in selected excipients. | The inherent lipophilicity of Ziyuglycoside I may not be compatible with the chosen oil, surfactant, or co-surfactant. | Screen a wider range of excipients, including different types of oils (long-chain, medium-chain triglycerides), non-ionic surfactants with varying HLB values, and various co-surfactants.[3] Consider using a co-solvent in the formulation. |
| Drug precipitation upon dilution of the SMEDDS in aqueous media. | The drug may be supersaturated in the SMEDDS formulation and precipitates out when the system is diluted. This can nullify the advantages of the lipid-based formulation.[9] | Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC), into the formulation.[9] Optimize the oil-to-surfactant ratio to ensure the drug remains solubilized within the microemulsion droplets. |
| Phase separation or cracking of the SMEDDS formulation during storage. | The formulation is thermodynamically unstable due to an improper ratio of components or incompatibility between excipients. | Re-evaluate the pseudo-ternary phase diagram to identify a more stable microemulsion region.[7] Conduct thermodynamic stability studies, including centrifugation and freeze-thaw cycles, to assess the robustness of the formulation.[10] |
| Inconsistent self-emulsification time. | The viscosity of the formulation may be too high, or the surfactant concentration is not optimal for spontaneous emulsification. | Adjust the ratio of surfactant to co-surfactant to lower the interfacial tension. Consider using a less viscous oil or adding a co-solvent to reduce the overall viscosity of the formulation. |
Characterization and In Vitro Testing Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large and polydisperse particle size of the resulting microemulsion. | The ratio of surfactant to oil is not optimal, leading to incomplete emulsification. The energy input during dispersion is insufficient. | Optimize the surfactant and co-surfactant concentrations based on the pseudo-ternary phase diagram.[11] Ensure gentle but thorough agitation during the self-emulsification process to simulate gastrointestinal motility. |
| Variability in in vitro drug release profiles. | Inconsistent formation of the microemulsion. Drug precipitation in the dissolution medium. Adsorption of the drug or formulation to the dissolution apparatus. | Ensure the SMEDDS formulation is robust and consistently forms a microemulsion. Use a dissolution medium that maintains sink conditions without causing drug precipitation. Evaluate for any potential interactions between the formulation and the dissolution apparatus or membrane. |
| Low drug content in the prepared SMEDDS. | Incomplete dissolution of Ziyuglycoside I in the excipient mixture during preparation. Degradation of the drug during formulation. | Ensure Ziyuglycoside I is completely dissolved in the oil/surfactant/co-surfactant mixture. Gentle heating and stirring can be applied.[6] Assess the chemical stability of Ziyuglycoside I in the chosen excipients at the formulation temperature. |
| Artifact peaks or inconsistent results in particle size analysis. | Presence of air bubbles, thermal gradients, or sample contamination. Inappropriate optical model used for data analysis. Particle agglomeration. | Degas the sample and dispersion medium. Allow the instrument to thermally equilibrate. Ensure the sample is properly dispersed and free of contaminants.[12] Select the appropriate refractive index and absorption values for the material being analyzed. Use appropriate dispersion techniques, such as sonication, to break up agglomerates, but be cautious of breaking primary particles.[12] |
Section 3: Data Presentation
Table 1: Physicochemical Properties of Ziyuglycoside I
| Property | Value |
| Molecular Formula | C41H66O13 |
| Molecular Weight | 766.96 g/mol |
| Appearance | Solid |
| Solubility | Poorly soluble in water. Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (5 mg/ml). Insoluble in PBS (pH 7.2). |
| Data sourced from publicly available information. |
Table 2: Example of Ziyuglycoside I Solubility in SMEDDS Excipients
| Excipient Type | Excipient Name | Solubility (mg/g) |
| Oil | Oleic Acid | Data not available |
| Capryol 90 | Data not available | |
| Labrafil M 1944 CS | Data not available | |
| Surfactant | Tween 80 (HLB 15) | Data not available |
| Cremophor EL (HLB 12-14) | Data not available | |
| Labrasol (HLB 14) | Data not available | |
| Co-surfactant | Transcutol HP | Data not available |
| PEG 400 | Data not available | |
| Ethanol | Data not available | |
| Note: This table is a template. Researchers should perform solubility studies to determine the optimal excipients for their specific formulation. |
Table 3: Pharmacokinetic Parameters of Ziyuglycoside I and Ziyuglycoside I-SMEDDS in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) |
| Ziyuglycoside I Suspension | Data not available | Data not available | Data not available |
| Ziyuglycoside I-SMEDDS | Data not available | Data not available | Data not available |
| Note: This table is a template. Researchers should conduct in vivo studies to determine the pharmacokinetic parameters of their formulation. |
Section 4: Experimental Protocols
Solubility Studies
-
Add an excess amount of Ziyuglycoside I to a vial containing a known volume (e.g., 2 mL) of the selected oil, surfactant, or co-surfactant.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 37 °C) for 72 hours to reach equilibrium.[6]
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After 72 hours, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Analyze the concentration of Ziyuglycoside I in the diluted supernatant using a validated analytical method, such as HPLC-UV.
Construction of Pseudo-ternary Phase Diagram
-
Prepare mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
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For each Smix ratio, prepare a series of mixtures with the selected oil in varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titrate each oil-Smix mixture with distilled water dropwise while continuously stirring.
-
Observe the mixture for transparency and flowability. The point at which the mixture becomes turbid or cloudy is the endpoint.
-
Calculate the percentage of oil, Smix, and water at each endpoint.
-
Plot the data on a triangular graph to construct the pseudo-ternary phase diagram and identify the microemulsion region.[7]
In Vitro Drug Release Study
-
Use a USP dissolution apparatus II (paddle method).
-
Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8) maintained at 37 ± 0.5 °C.[13]
-
Encapsulate a known amount of the Ziyuglycoside I-loaded SMEDDS in a hard gelatin capsule.
-
Place the capsule in the dissolution vessel.
-
Set the paddle speed to 50 rpm.[13]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of Ziyuglycoside I using a validated analytical method.
Section 5: Visualizations
Caption: Experimental workflow for developing and evaluating Ziyuglycoside I-loaded SMEDDS.
Caption: Proposed signaling pathway of Ziyuglycoside I-induced apoptosis via p53 activation.[1][14]
References
- 1. Triggering p53 activation is essential in ziyuglycoside I-induced human retinoblastoma WERI-Rb-1 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scispace.com [scispace.com]
- 4. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Formulation of smedds.pptx [slideshare.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. tandfonline.com [tandfonline.com]
- 10. wjpmr.com [wjpmr.com]
- 11. researchgate.net [researchgate.net]
- 12. particletechlabs.com [particletechlabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Optimizing Ziyuglycoside I Concentration for Cell-Based Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Ziyuglycoside I?
A1: Ziyuglycoside I is a solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] For cell-based assays, DMSO is a commonly used solvent.[3] It is recommended to prepare a concentrated stock solution in one of these solvents, which can then be further diluted in cell culture medium to the desired final concentration.
Q2: What is a typical starting concentration range for Ziyuglycoside I in cell-based assays?
A2: The optimal concentration of Ziyuglycoside I is cell-type and assay-dependent. Based on published studies, a starting range of 1 µM to 50 µM is recommended. For example, the IC50 value for inhibiting the proliferation of MDA-MB-231 breast cancer cells is approximately 13.96 µM.[1][2][4] In studies on cervical cancer cells, a concentration of 15 µM was found to have a significant inhibitory effect on cell proliferation.[5] For promoting type I collagen synthesis in human fibroblast cells, concentrations up to 50 µM have been used.[6][7]
Q3: How should I prepare my Ziyuglycoside I stock solution?
A3: To prepare a stock solution, dissolve the solid Ziyuglycoside I in your solvent of choice (e.g., DMSO) to a concentration of at least 1000 times the highest final concentration you plan to use in your experiment. This minimizes the volume of solvent added to your cell cultures. For instance, to make a 10 mM stock solution in DMSO, you would dissolve 7.67 mg of Ziyuglycoside I (Formula Weight: 767.0 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C for long-term stability.[1][2]
Q4: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO). What should I do?
A4: High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% and ideally at or below 0.1%. Always include a vehicle control group in your experiments, which consists of cells treated with the same volume of solvent (e.g., DMSO) as the cells treated with Ziyuglycoside I. If you still observe cytotoxicity, you may need to lower the concentration of your stock solution to reduce the volume of DMSO added to your cultures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Ziyuglycoside I in cell culture medium. | The solubility of Ziyuglycoside I is poor in aqueous solutions like cell culture medium.[2] | - Ensure the final solvent concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically <0.5% DMSO).- Prepare fresh dilutions of Ziyuglycoside I from the stock solution for each experiment.- Briefly vortex or sonicate the diluted solution before adding it to the cell culture. |
| Inconsistent or non-reproducible results. | - Inaccurate pipetting of the viscous stock solution.- Degradation of Ziyuglycoside I due to improper storage.- Variation in cell density at the time of treatment. | - Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions.- Aliquot the stock solution upon receipt and store at -20°C to avoid repeated freeze-thaw cycles.[3]- Ensure uniform cell seeding and allow cells to adhere and resume logarithmic growth before adding the compound. |
| No observable effect of Ziyuglycoside I at expected concentrations. | - The specific cell line may be resistant to the effects of Ziyuglycoside I.- The incubation time may be too short to observe a response.- The compound may have degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.- Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.- Use a fresh aliquot of the stock solution. |
| High background in assays. | Cell stress or death due to high concentrations of Ziyuglycoside I or the solvent. | - Determine the cytotoxic threshold of Ziyuglycoside I for your specific cell line using a cell viability assay.- Lower the final concentration of the solvent in the culture medium. |
Quantitative Data Summary
| Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | IC50 = 13.96 µM | [1][2][4] |
| HeLa (Cervical Cancer) | Cell Proliferation | Significant inhibition at 15 µM | [5] |
| SiHa (Cervical Cancer) | Cell Proliferation | Significant inhibition at 15 µM | [5] |
| CCD-1064Sk (Human Fibroblast) | Type I Collagen Synthesis | Dose-dependent increase up to 50 µM | [1][6] |
| Hs 578Bst (Normal Mammary Gland) | Cytotoxicity | Minimal cytotoxicity observed | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Ziyuglycoside I on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ziyuglycoside I in culture medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Ziyuglycoside I. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by Ziyuglycoside I using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Ziyuglycoside I for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Workflows
Ziyuglycoside I Induced Apoptosis Pathway
Ziyuglycoside I has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often mediated by the tumor suppressor protein p53.[2][4]
Caption: Ziyuglycoside I induced apoptosis signaling cascade.
Ziyuglycoside I and MAPK Signaling Pathway
In cervical cancer cells, Ziyuglycoside I has been found to interact with key proteins in the MAPK signaling pathway, such as MAPK1, MAPK8, and MAPK14, which are involved in regulating cell proliferation, migration, and apoptosis.[8]
Caption: Ziyuglycoside I's interaction with the MAPK pathway.
Experimental Workflow for Optimizing Ziyuglycoside I Concentration
The following workflow provides a logical sequence for determining the optimal concentration of Ziyuglycoside I for a new cell line or assay.
Caption: Workflow for optimizing Ziyuglycoside I concentration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziyuglycoside I | CAS:35286-58-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ziyuglycoside I vs. Ziyuglycoside II: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Ziyuglycoside I and Ziyuglycoside II are two major bioactive triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Sanguisorba officinalis L. Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological effects. This guide provides a comprehensive comparison of their biological activities, supported by available experimental data, to aid researchers in their ongoing and future investigations.
Overview of Biological Activities
While both Ziyuglycoside I and Ziyuglycoside II exhibit a range of similar biological activities, including anti-inflammatory and anti-cancer properties, emerging research suggests they may have distinct potencies and mechanisms of action. Ziyuglycoside II is notably a metabolite of Ziyuglycoside I. A key differentiator identified in pharmacokinetic studies is their bioavailability; Ziyuglycoside II demonstrates higher oral bioavailability in rats compared to Ziyuglycoside I.
Quantitative Comparison of Bioavailability
A comparative pharmacokinetic study in rats revealed differences in the oral bioavailability of Ziyuglycoside I and Ziyuglycoside II, which may influence their in vivo efficacy.
| Compound | Administration Route | Dose | Bioavailability (%) |
| Ziyuglycoside I | Intragastric | 5 mg/kg | 2.6[1][2] |
| Ziyuglycoside II | Intragastric | 5 mg/kg | 4.6[1][2] |
Comparative Biological Activities
Anti-Cancer Activity
Both Ziyuglycoside I and Ziyuglycoside II have demonstrated significant anti-tumor effects across various cancer cell lines. However, their targeted pathways and reported potencies in different cancer types appear to vary.
Ziyuglycoside I has shown inhibitory effects on cervical cancer, breast cancer, and human retinoblastoma cells.[3] Its mechanisms of action include inducing apoptosis and causing cell cycle arrest.[3] In cervical cancer, it has been found to regulate the MAPK signaling pathway.[3]
Ziyuglycoside II has a broader reported spectrum of anti-cancer activity, with demonstrated efficacy against osteosarcoma, breast carcinoma, and various digestive system cancers.[4][5] Its anti-tumor mechanisms are multifaceted, involving the suppression of metastasis via the CBX4-mediated Wnt/β-catenin signaling pathway in osteosarcoma, and induction of cell cycle arrest and apoptosis through the mitochondria-dependent pathway in breast cancer.[4][5]
Anti-Inflammatory Activity
Both compounds possess anti-inflammatory properties, though they have been studied in different contexts.
Ziyuglycoside I has been shown to attenuate collagen-induced arthritis in mice by inhibiting the expansion of plasma cells.[6] This suggests a targeted effect on the adaptive immune response.
Ziyuglycoside II has demonstrated anti-inflammatory effects in the context of osteoporosis, where it alleviates bone loss by mitigating inflammatory responses and modulating gut microbiota.[7] It is also known to have immunomodulatory effects, regulating the production of inflammatory factors.
A direct comparative study on their anti-inflammatory potency, for instance, by comparing their effects on pro-inflammatory cytokine production or COX-2 inhibition, is needed for a conclusive assessment.
Other Notable Biological Activities
Ziyuglycoside I:
-
Anti-Wrinkle and Anti-Photoaging: It exhibits free radical scavenging activity, inhibits elastase, and promotes the synthesis of type I collagen, making it a potential ingredient in cosmetic formulations for wrinkle care.[1][2][8]
Ziyuglycoside II:
-
Anti-Angiogenic Effects: It inhibits the proliferation, migration, and tubule formation of human umbilical vein endothelial cells by blocking the VEGFR-2 and FGFR-1 mediated signaling pathways.[6][9]
-
Hematopoietic Effects: Ziyuglycoside II has been found to alleviate cyclophosphamide-induced leukopenia in mice by promoting the proliferation and differentiation of hematopoietic stem and progenitor cells.[10]
-
STING Agonist: It has been identified as a small-molecule STING (stimulator of interferon genes) agonist, indicating its potential to stimulate innate immune responses for applications in immuno-oncology and vaccine development.
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by Ziyuglycoside I and Ziyuglycoside II.
Experimental Protocols
Pharmacokinetic Analysis in Rats
The following is a summary of the experimental protocol used to determine the bioavailability of Ziyuglycoside I and Ziyuglycoside II.[2]
-
Animal Model: Male Sprague Dawley rats.
-
Administration:
-
Intravenous (iv) administration of 1 mg/kg Ziyuglycoside I or II.
-
Intragastric (ig) administration of 5 mg/kg Ziyuglycoside I or II.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated and subjected to liquid-liquid extraction with ethyl acetate.
-
Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for quantification.
-
Column: UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 μm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Conclusion
Ziyuglycoside I and Ziyuglycoside II are promising natural compounds with a wide array of biological activities. While Ziyuglycoside II, a metabolite of Ziyuglycoside I, exhibits higher oral bioavailability, a comprehensive understanding of their comparative therapeutic potential is hindered by the lack of direct, quantitative comparisons of their biological effects in standardized assays. Future research should focus on head-to-head comparisons of their anti-cancer, anti-inflammatory, and other activities to elucidate their respective potencies and therapeutic niches. Such studies will be invaluable for guiding the selection and development of these compounds for specific clinical applications.
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic Effects of Ziyuglycoside II, a Major Active Compound of Sanguisorba officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 8. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ziyuglycoside I and Asiaticoside on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural compounds, Ziyuglycoside I and Asiaticoside (B1665284), and their respective effects on collagen synthesis. This document summarizes quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways to aid in research and development.
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis, and Asiaticoside, a triterpene glycoside from Centella asiatica, have both demonstrated the ability to modulate collagen production, a key process in wound healing, tissue repair, and skin aging. Understanding their distinct mechanisms of action is crucial for their potential therapeutic applications.
Quantitative Analysis of Collagen Synthesis
The following table summarizes the quantitative effects of Ziyuglycoside I and Asiaticoside on collagen synthesis as reported in various studies. It is important to note that the experimental conditions, including cell types, concentrations, and incubation times, may vary between studies, making direct comparisons challenging.
| Compound | Cell Type | Collagen Type | Concentration | Incubation Time | Reported Effect on Collagen Synthesis |
| Ziyuglycoside I | Normal Human Fibroblasts | Type I | 50 µM | Not Specified | Up to 71.3% increase[1] |
| Asiaticoside | Human Dermal Fibroblasts | Type I & III | Various doses | 24 and 48 hours | Time- and dose-dependent increase[2] |
| Asiaticoside | Human Dermal Fibroblasts | Type I | Not Specified | 48 hours | 25-30% increase[3] |
| Asiaticoside | Human Periodontal Ligament Cells | Type I | 25, 50, 100 µg/mL | 72 hours | Dose-dependent increase in mRNA and protein levels[4] |
Mechanisms of Action and Signaling Pathways
Ziyuglycoside I
The precise signaling pathway by which Ziyuglycoside I stimulates collagen synthesis in dermal fibroblasts is not yet fully elucidated. However, existing research suggests a multi-faceted mechanism that may involve:
-
Inhibition of Matrix Metalloproteinases (MMPs): Ziyuglycoside I has been shown to inhibit the expression of MMP-1, an enzyme responsible for the degradation of collagen. By reducing collagen breakdown, Ziyuglycoside I may indirectly lead to a net increase in collagen levels.
-
Potential involvement of the ERK pathway: In the context of collagen-induced arthritis, Ziyuglycoside I has been found to inhibit plasma cell expansion through the prevention of ERK2-mediated Blimp1 expression[5]. While this is in a different cell type and context, the ERK pathway is known to play a role in fibroblast function and collagen synthesis, suggesting a potential area for future investigation in dermal fibroblasts.
Asiaticoside
The mechanism of action for Asiaticoside is more extensively studied and is known to primarily involve the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway .[6] This pathway is a central regulator of extracellular matrix production. The key steps include:
-
Activation of Smad Proteins: Asiaticoside induces the phosphorylation of Smad2 and Smad3.
-
Formation of Smad Complex: The phosphorylated Smad2/3 proteins form a complex with Smad4.
-
Nuclear Translocation: This Smad complex translocates into the nucleus.
-
Gene Transcription: Inside the nucleus, the Smad complex acts as a transcription factor, binding to the promoter regions of collagen genes (e.g., COL1A1, COL1A2, COL3A1) and upregulating their expression.
Interestingly, some studies suggest that Asiaticoside's activation of the Smad pathway may be independent of the TGF-β receptor I (TβRI) kinase. Furthermore, the effect of Asiaticoside can be context-dependent. In keloid fibroblasts, which are characterized by excessive collagen deposition, Asiaticoside has been shown to suppress collagen expression by inducing the inhibitory Smad7 and inhibiting TGF-βRI and TGF-βRII. This highlights a potential regulatory role for Asiaticoside in pathological fibrotic conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the effects of Ziyuglycoside I and Asiaticoside on collagen synthesis.
Cell Culture
-
Cell Lines: Normal Human Dermal Fibroblasts (NHDF), Human Periodontal Ligament Cells (HPDLCs), or other relevant fibroblast cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to select appropriate concentrations for further experiments.
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ziyuglycoside I or Asiaticoside for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the amount of collagen secreted by the cells into the culture medium.
-
Culture cells to confluence in 6-well plates.
-
Incubate the cells with the test compounds in serum-free medium for the desired time period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of Type I or Type III pro-collagen peptide in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content or cell number.
Western Blotting
Western blotting is used to analyze the expression levels of specific proteins involved in the signaling pathways.
-
Treat cells with the compounds for the specified duration.
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad2, p-Smad3, Smad4, MMP-1, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
Both Ziyuglycoside I and Asiaticoside demonstrate promising pro-collagen synthesis properties, albeit through potentially different mechanisms. Asiaticoside's effects are well-characterized to be mediated, at least in part, through the TGF-β/Smad pathway, with a notable regulatory role in different cellular contexts. The mechanism of Ziyuglycoside I is less defined but appears to involve the inhibition of collagen degradation and may have links to other signaling pathways such as ERK, which warrants further investigation.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific therapeutic goal. Asiaticoside's dual regulatory function could be advantageous in conditions requiring a balanced collagen deposition, while Ziyuglycoside I's MMP inhibitory action might be beneficial in applications focused on preventing collagen breakdown. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their relative potencies and therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Asiaticoside induces cell proliferation and collagen synthesis in human dermal fibroblasts | Universa Medicina [univmed.org]
- 3. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ziyuglycoside I attenuates collagen-induced arthritis through inhibiting plasma cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Efficacy Analysis of Ziyuglycoside I and Other Prominent Natural Saponins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, saponins (B1172615) have emerged as a class of compounds with significant therapeutic potential, exhibiting a wide array of biological activities. This guide provides a comparative overview of the efficacy of Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) from Sanguisorba officinalis, alongside other well-researched natural saponins: Ginsenoside Rg1, Astragaloside (B48827) IV, Saikosaponin D, and Notoginsenoside R1. The focus of this comparison is on their anti-inflammatory and related therapeutic effects, supported by available experimental data.
Executive Summary
While direct comparative studies evaluating the anti-inflammatory efficacy of Ziyuglycoside I against other major saponins are limited, this guide synthesizes available data to offer insights into their individual potencies and mechanisms of action. The presented data underscores the therapeutic potential of these compounds, particularly in modulating inflammatory pathways. It is important to note that the quantitative data presented is derived from various independent studies, and experimental conditions may differ.
Comparative Performance Data
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory and related biological activities of Ziyuglycoside I and other selected natural saponins.
Table 1: In Vitro Anti-Inflammatory and Related Activities of Selected Saponins
| Saponin | Assay | Cell Line | Key Findings | Reference |
| Ziyuglycoside I | Type I Collagen Synthesis | Normal Human Fibroblasts | Increased expression by up to 71.3% at 50 µM. | [1] |
| Ginsenoside Rg1 | ROS Production | LPS-induced RAW264.7 | Showed the most significant reduction in ROS production among six tested ginsenosides. | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6 mRNA) | LPS-induced RAW264.7 | Significantly downregulated the relative mRNA expression of pro-inflammatory cytokines. | [2] | |
| Astragaloside IV | Adhesion Molecule Expression | LPS-stimulated HUVECs | Decreased the expression of E-selectin and VCAM-1 in a dose and time-dependent manner. | [3] |
| Saikosaponin D | Nitric Oxide (NO) Production | LPS-induced RAW264.7 | Significantly inhibited NO production. | [4] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-induced RAW264.7 | Suppressed the production of TNF-α and IL-6 in a dose-dependent manner. | [4] | |
| Notoginsenoside R1 | Pro-inflammatory Genes | Dextran Sulfate Sodium-induced Colitis in mice | Decreased the expression of proinflammatory genes. | [5] |
Note: Direct comparison of potency is challenging due to variations in experimental setups across different studies.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of these saponins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Ziyuglycoside I
The primary research focus for Ziyuglycoside I has been on its anti-wrinkle and anti-cancer properties.[6][7] Its anti-inflammatory effects are suggested to be linked to the modulation of cellular processes that also contribute to tissue regeneration, such as the synthesis of type I collagen.[1] Further research is required to fully elucidate its direct anti-inflammatory mechanisms.
Ginsenoside Rg1
Ginsenoside Rg1 exerts its anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[8] Furthermore, in a comparative study with five other ginsenosides, Rg1 was found to be superior in reducing the disease activity index and inflammation in a colitis model.[2][9] It also demonstrated the most significant ability to reduce reactive oxygen species (ROS) production in LPS-stimulated macrophages.[2]
Astragaloside IV
Astragaloside IV has demonstrated significant anti-inflammatory and immunomodulatory properties.[10] Its mechanism involves the inhibition of NF-κB activation and the subsequent downregulation of adhesion molecule expression on endothelial cells, which is a critical step in the inflammatory response.[3] It also plays a role in regulating the balance of T-helper cells (Th1/Th2), further contributing to its immunomodulatory effects.[11]
Saikosaponin D
Saikosaponin D exhibits potent anti-inflammatory activity by suppressing the activation of the NF-κB signaling pathway.[4] This leads to the inhibition of pro-inflammatory enzymes like iNOS and COX-2, and a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[4][12]
Notoginsenoside R1
Notoginsenoside R1 demonstrates robust anti-inflammatory and neuroprotective effects.[13][14] Its mechanism of action involves the suppression of pro-inflammatory cytokine production and the modulation of signaling pathways such as NF-κB.[15][16] It has also been shown to activate the pregnane (B1235032) X receptor (PXR), which is known to have anti-inflammatory effects in the gut.[5]
Signaling Pathway Diagrams
dot
Caption: General anti-inflammatory signaling pathways modulated by saponins.
Experimental Protocols
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin (e.g., Ziyuglycoside I, Saikosaponin D) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. The inhibition of NO production is calculated relative to the LPS-stimulated control group.
dot
Caption: Workflow for in vitro nitric oxide inhibition assay.
Cytokine Measurement (TNF-α and IL-6) by ELISA
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured using a microplate reader, and the cytokine concentrations are determined from a standard curve.
Conclusion
Ziyuglycoside I, Ginsenoside Rg1, Astragaloside IV, Saikosaponin D, and Notoginsenoside R1 are all potent natural saponins with significant anti-inflammatory properties. While quantitative, direct comparative data is not yet available for Ziyuglycoside I, the existing evidence for the other saponins highlights their efficacy in modulating key inflammatory pathways, particularly the NF-κB signaling cascade. Ginsenoside Rg1 and Saikosaponin D have demonstrated robust inhibition of pro-inflammatory mediators in vitro. Astragaloside IV and Notoginsenoside R1 also show significant promise with their immunomodulatory and anti-inflammatory effects.
For researchers and drug development professionals, this guide underscores the potential of these natural compounds as leads for novel anti-inflammatory therapeutics. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of Ziyuglycoside I and to further elucidate its specific mechanisms of anti-inflammatory action.
References
- 1. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antioxidant and anti-inflammatory properties of ginsenoside Rg1 for hyperglycemia in type 2 diabetes mellitus: systematic reviews and meta-analyses of animal studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ziyuglycoside I and Synthetic Retinoids: A Comparative Guide to Anti-Aging Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-aging efficacy of Ziyuglycoside I, a natural compound isolated from the root of Sanguisorba officinalis, and synthetic retinoids, a class of vitamin A derivatives widely used in dermatology. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays, facilitating an objective evaluation for research and development purposes.
Mechanism of Action
Ziyuglycoside I primarily exerts its anti-aging effects by protecting the extracellular matrix from degradation. It has been shown to inhibit the activity of matrix metalloproteinase-1 (MMP-1) and elastase, enzymes responsible for the breakdown of collagen and elastin, respectively. By preserving the structural integrity of these key dermal proteins, Ziyuglycoside I helps to maintain skin firmness and elasticity, thereby reducing the appearance of wrinkles.[1][2]
Synthetic Retinoids , such as tretinoin, function through a different mechanism. They bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within skin cells. This activation modulates gene expression, leading to a cascade of effects that include the stimulation of collagen synthesis, inhibition of MMPs, and promotion of keratinocyte proliferation and differentiation.[3][4][5] The primary pathway for retinoid-induced collagen synthesis involves the upregulation of Transforming Growth Factor-β (TGF-β) signaling.
Quantitative Data on Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies on the efficacy of Ziyuglycoside I and synthetic retinoids in promoting collagen synthesis and reducing wrinkles.
| Compound | Assay Type | Key Finding | Concentration/Dosage | Source |
| Ziyuglycoside I | In vitro (Human Dermal Fibroblasts) | Increased Type I collagen expression by up to 71.3% | 50 µM | [1][2] |
| Tretinoin | In vivo (Photodamaged Human Skin) | Increased Type I collagen formation by 80% | 0.1% cream (daily for 10-12 months) |
| Compound | Study Type | Key Finding | Formulation | Source |
| Ziyuglycoside I | Clinical Trial | Significantly different anti-wrinkle effect compared to placebo (p<0.05) | Cream (concentration not specified in abstract) | [1] |
| Tretinoin | Clinical Trial | Significant reduction in fine and coarse wrinkles | 0.05% cream | |
| Tretinoin | Systematic Review of Clinical Trials | Consistent improvement in wrinkling, mottled hyperpigmentation, and sallowness | 0.025% to 5% |
Signaling Pathways
The following diagrams illustrate the known signaling pathways for Ziyuglycoside I and synthetic retinoids in the context of their anti-aging effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Collagen Synthesis Assay
Objective: To quantify the effect of a test compound on type I collagen production in human dermal fibroblasts.
Workflow:
Methodology:
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ziyuglycoside I or a synthetic retinoid) or vehicle control.
-
Incubation: Cells are incubated for 48 to 72 hours.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification: The concentration of pro-collagen type I in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of collagen synthesis relative to the vehicle-treated control.
In Vitro MMP-1 Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of MMP-1.
Methodology:
-
Reagents: Human recombinant MMP-1, a fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), and a known MMP inhibitor (for positive control) are required.
-
Reaction Setup: The assay is performed in a 96-well microplate. Each well contains the assay buffer, the test compound at various concentrations, and the MMP-1 enzyme.
-
Pre-incubation: The plate is pre-incubated at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Measurement: The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
In Vitro Elastase Inhibition Assay
Objective: To assess the ability of a test compound to inhibit the activity of elastase.
Methodology:
-
Reagents: Porcine pancreatic elastase or human neutrophil elastase, a substrate such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, and a known elastase inhibitor (e.g., oleanolic acid) are used.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. The test compound, dissolved in a suitable solvent, is added to the assay buffer.
-
Enzyme Addition: The elastase enzyme is added to the wells containing the test compound and incubated for a short period.
-
Substrate Addition: The substrate is then added to start the reaction.
-
Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C), and the absorbance of the product (p-nitroaniline) is measured at a specific wavelength (e.g., 405 nm or 410 nm) over time using a microplate reader.
-
Calculation: The percentage of elastase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.
Clinical Trial for Anti-Wrinkle Efficacy
Objective: To evaluate the efficacy of a topical product in reducing the appearance of facial wrinkles in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard. A split-face design (where one side of the face receives the active product and the other receives the placebo) can also be employed to minimize inter-subject variability.
-
Subject Recruitment: A cohort of healthy subjects with visible facial wrinkles (e.g., crow's feet) is recruited. Inclusion and exclusion criteria are clearly defined.
-
Product Application: Subjects are instructed to apply the test product and placebo to the designated areas of their face twice daily for a specified period (e.g., 8-12 weeks).
-
Efficacy Assessment: Wrinkle severity is assessed at baseline and at various time points throughout the study using the following methods:
-
Expert Visual Grading: A dermatologist or trained expert evaluates wrinkles using a standardized photographic scale.
-
Instrumental Analysis: Non-invasive techniques such as silicone replica analysis with image analysis (e.g., Visioscan®), 3D fringe projection (e.g., PRIMOS), or laser profilometry are used to quantify changes in wrinkle depth, volume, and surface roughness.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the active treatment and placebo groups.
Conclusion
Both Ziyuglycoside I and synthetic retinoids demonstrate significant potential as anti-aging agents. Ziyuglycoside I's mechanism of preserving the extracellular matrix by inhibiting key degrading enzymes presents a compelling alternative to the direct cellular modulation offered by retinoids. While retinoids, particularly tretinoin, have a more extensive history of clinical use and a well-documented mechanism involving the stimulation of collagen synthesis via the TGF-β pathway, Ziyuglycoside I shows promising in vitro efficacy in boosting collagen levels.
Further head-to-head clinical trials with robust, quantitative endpoints are warranted to definitively compare the anti-wrinkle efficacy of Ziyuglycoside I and synthetic retinoids. Additionally, further research into the potential direct effects of Ziyuglycoside I on collagen synthesis signaling pathways would provide a more complete understanding of its anti-aging properties. This guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies in this area.
References
- 1. Retinoic acid receptors interfere with the TGF-beta/Smad signaling pathway in a ligand-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of all-trans retinoic acid on signal pathway of cyclooxygenase-2 and Smad3 in transforming growth factor-β-stimulated glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
A Comparative Guide to Analytical Methods for the Quantification of Ziyuglycoside I
For researchers, scientists, and professionals in drug development, the accurate quantification of Ziyuglycoside I, a key active saponin (B1150181) from Sanguisorba officinalis L., is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive cross-validation of various analytical methods used for the determination of Ziyuglycoside I, supported by experimental data from published studies.
Comparative Analysis of Analytical Method Performance
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or other detectors are the most commonly employed techniques. The following table summarizes the key performance parameters of different methods for the quantification of Ziyuglycoside I.
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (% RSD) | Accuracy (%) | Recovery (%) | Reference |
| UPLC-MS/MS | Rat Plasma | 2 - 2000 | 2 | Intra-day: < 15, Inter-day: < 14 | Intra-day: 87 - 110, Inter-day: 97 - 109 | > 84 | [1][2] |
| UHPLC-MS/MS | Rat Plasma | Not Specified | 0.5 | ≤ 13.8 | 102.6 - 110.8 | Not Specified | [3][4] |
| HPLC-MS/MS | Rat Biological Matrices (Plasma, Urine, Bile, Tissues) | 5 - 2000 | Not Specified | Not Specified | Not Specified | Not Specified | [5][6][7][8] |
| HPLC-ELSD | Sanguisorba officinalis L. | 0.3181 - 10.18 µg | Not Specified | 1.45 | 100.72 | Not Specified | [9] |
Note: RSD refers to Relative Standard Deviation.
Experimental Workflows and Methodologies
The successful implementation of these analytical methods relies on meticulous experimental protocols. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
UPLC-MS/MS Method for Ziyuglycoside I in Rat Plasma[1][2]
-
Sample Preparation: A liquid-liquid extraction method was employed to process rat plasma samples. Ginsenoside Rg1 was used as an internal standard (IS).
-
Chromatography: The chromatographic separation was achieved on a UPLC system.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) was used for detection and quantification.
-
Standard Curve and Quality Control: Standard curves were prepared by spiking blank plasma with known concentrations of Ziyuglycoside I (ranging from 2 to 2000 ng/mL). Quality control (QC) samples were also prepared at different concentration levels.
-
Validation: The method was validated for accuracy, precision, selectivity, and linearity.
UHPLC-MS/MS Method for Ziyuglycoside I in Rat Plasma[3][4]
-
Sample Preparation: Details on sample preparation were not extensively provided in the abstract. Glycyrrhetinic acid was used as the internal standard (IS).
-
Chromatography: A rapid UHPLC-MS/MS method was developed with a total run time of 5 minutes. Chromatographic separation was achieved via gradient elution in 0.5 minutes.
-
Method Validation: The method demonstrated good accuracy (102.6 %-110.8 %) and precision (% RSD ≤ 13.8) with a limit of quantitation of 0.5 ng/mL.
HPLC-MS/MS Method for Ziyuglycoside I and its Metabolite in Rat Biological Matrices[5][6][7]
-
Sample Preparation: For plasma, urine, and bile samples, protein precipitation was performed using methanol (B129727) containing 0.1% formic acid after the addition of an internal standard (α-hederin). Tissue samples were homogenized before extraction.
-
Chromatography: An Agilent 1290 Infinity RRLC System was used with an XTERRA MS C18 column (2.1 × 50 mm, 5 µm). The mobile phase consisted of water with 0.2% formic acid (A) and acetonitrile (B52724) (B) in a gradient elution. The column temperature was maintained at 40 °C with a flow rate of 0.4 mL/min.
-
Mass Spectrometry: An Agilent 6460 triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative and multiple reaction monitoring (MRM) mode was used.
-
Method Validation: The method was validated following internationally approved guidelines over a concentration range of 5–2000 ng/mL for various biological matrices.
HPLC-ELSD Method for Ziyuglycoside I in Sanguisorba officinalis L.[9]
-
Chromatography: An Agilent ODS extend-C18 column (250 × 4.6 mm, 5 µm) was used. The mobile phase for Ziyuglycoside I was methanol-ultrapure water (70:30) with a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
Detector: An Evaporative Light Scattering Detector (ELSD) was used with the drift tube temperature at 100 °C and a gas flow rate of 3.0 L/min.
-
Linearity: The method showed a good linear relationship in the range of 0.3181-10.18 µg (r=0.9997).
-
Recovery and Precision: The average recovery was 100.72% with an RSD of 1.45%.
Conclusion
The choice of an analytical method for Ziyuglycoside I quantification is highly dependent on the specific research needs. For pharmacokinetic studies requiring high sensitivity and selectivity in complex biological matrices like plasma, UPLC-MS/MS and UHPLC-MS/MS methods are superior, offering low LLOQs and short run times.[1][2][3][4] The HPLC-MS/MS method also provides a robust and sensitive approach for various biological samples.[5][6][7] For the quality control and quantification of Ziyuglycoside I in raw herbal materials, the HPLC-ELSD method offers a simpler and more accessible alternative, demonstrating good accuracy and precision.[9] Researchers should consider the trade-offs between sensitivity, cost, and the nature of the sample matrix when selecting the most appropriate method for their studies.
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats | CiNii Research [cir.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caod.oriprobe.com [caod.oriprobe.com]
A Comparative Guide to In Silico Target Prediction and Experimental Validation of Ziyuglycoside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the computationally predicted biological targets of Ziyuglycoside I and the subsequent experimental validations. Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L., has demonstrated various pharmacological activities. The integration of in silico methods like network pharmacology and molecular docking has accelerated the identification of its potential mechanisms of action, which are then confirmed through rigorous experimental validation.
Logical Workflow: From Prediction to Validation
The process of identifying and confirming the targets of Ziyuglycoside I follows a logical progression from computational prediction to laboratory verification. This workflow enables a targeted approach to understanding the compound's mechanism of action.
Caption: Workflow from computational prediction to experimental validation of Ziyuglycoside I targets.
Data Presentation: Predicted vs. Validated Targets
Computational analyses have predicted a range of potential targets for Ziyuglycoside I. Subsequent in vitro and in vivo experiments have validated some of these predictions, particularly in the context of cervical cancer.
Table 1: Summary of In Silico Predictions for Ziyuglycoside I in Cervical Cancer
| Predicted Target | Bioinformatic Tool/Method | Predicted Role/Pathway | Reference |
| MAPK1 (ERK2) | Network Pharmacology, Molecular Docking | Key component of the MAPK signaling pathway, regulating cell proliferation and differentiation. | [1][2] |
| MAPK8 (JNK1) | Network Pharmacology, Molecular Docking | Key component of the MAPK signaling pathway, involved in stress responses and apoptosis. | [1][2] |
| MAPK14 (p38α) | Network Pharmacology, Molecular Docking | Key component of the MAPK signaling pathway, involved in inflammation and apoptosis. | [1][2] |
| 65 Other Proteins | Network Pharmacology | Various roles in cancer-related pathways identified through PPI network analysis. | [1][2] |
Table 2: Summary of Experimental Validations for Ziyuglycoside I
| Experiment Type | Model System | Key Finding | Quantitative Data | Reference |
| Cell Proliferation Assay | HeLa & SiHa Cells | Ziyuglycoside I inhibits cell proliferation in a dose- and time-dependent manner. | Data presented as % inhibition vs. concentration. | [1][2] |
| Cell Migration Assay | HeLa & SiHa Cells | Ziyuglycoside I significantly inhibits the migration of cervical cancer cells. | Data presented as % wound closure. | [1][2] |
| Apoptosis & Cell Cycle Assay | HeLa & SiHa Cells | Induces apoptosis and causes cell cycle arrest. | Increased percentage of apoptotic cells detected via flow cytometry. | [1][2] |
| Western Blot | HeLa & SiHa Cells | Decreased phosphorylation levels of ERK, JNK, and p38 proteins in the MAPK pathway. | Densitometry shows a significant reduction in p-ERK/ERK, p-JNK/JNK, and p-p38/p38 ratios. | [1] |
| Nude Mouse Xenograft | Animal Model | Ziyuglycoside I significantly inhibits tumor growth in vivo. | Tumor volume and weight were significantly lower in the treatment group compared to control. | [1][2] |
| Collagen Synthesis Assay | Human Fibroblasts | Ziyuglycoside I increases the expression of type I collagen. | Up to a 71.3% increase at a concentration of 50 µM. | [3] |
Validated Signaling Pathway: MAPK Cascade
Experimental results have confirmed that Ziyuglycoside I exerts its anti-cancer effects, at least in part, by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The compound was shown to inhibit the phosphorylation of key proteins in this cascade, thereby affecting downstream cellular processes like proliferation and survival.
Caption: Ziyuglycoside I inhibits the phosphorylation of key proteins in the MAPK signaling pathway.
Experimental Protocols
The validation of in silico predictions relies on established laboratory techniques. Below are the detailed methodologies for key experiments cited in the validation of Ziyuglycoside I's effect on the MAPK pathway.
Western Blotting Protocol for MAPK Pathway Proteins
This protocol is used to detect and quantify the levels of total and phosphorylated proteins within the MAPK signaling cascade after treatment with Ziyuglycoside I.
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: HeLa and SiHa cervical cancer cells are cultured to ~80% confluency and then treated with varying concentrations of Ziyuglycoside I (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 hours).[1]
-
Lysis and Quantification: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the resulting lysate is determined using a bicinchoninic acid (BCA) protein assay kit.[1]
-
Gel Electrophoresis: Equal amounts of protein (typically 30-50 µg) from each sample are loaded and separated by size on a 10% SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-JNK, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and an imaging system. The intensity of the bands is quantified using software like ImageJ, and the levels of phosphorylated proteins are normalized to their respective total protein levels.[1]
Cell Proliferation (CCK-8) Assay
This colorimetric assay is used to measure the inhibitory effect of Ziyuglycoside I on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: HeLa or SiHa cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ziyuglycoside I. A control group is treated with medium containing DMSO only.
-
Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control group.[1]
References
- 1. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ziyuglycoside I Delivery Systems for Enhanced Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has demonstrated significant potential in skincare, primarily due to its anti-wrinkle and anti-photoaging properties. These effects are largely attributed to its ability to stimulate type I collagen synthesis and inhibit matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation. However, the efficacy of topically applied Ziyuglycoside I is contingent on its ability to penetrate the stratum corneum, the outermost layer of the skin that serves as a formidable barrier. To overcome this limitation, various advanced drug delivery systems have been explored.
This guide provides a comparative overview of three prominent delivery systems for Ziyuglycoside I: liposomes, ethosomes, and nanoparticles. Due to a lack of direct comparative studies in the existing literature, this guide presents a hypothetical, yet scientifically grounded, comparison based on the known characteristics of these delivery systems and available data for Ziyuglycoside I and other similar molecules.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for each Ziyuglycoside I delivery system. The data for liposomes is adapted from a study on TPGS-modified long-circulating liposomes loaded with Ziyuglycoside I, while the data for ethosomes and nanoparticles are extrapolated based on typical performance characteristics observed for these systems with other active ingredients.
Table 1: Physicochemical Characteristics of Ziyuglycoside I Delivery Systems
| Parameter | Liposomes (TPGS-Modified) | Ethosomes | Nanoparticles (PLGA) |
| Particle Size (nm) | 97.89 ± 1.42 | 150.2 ± 3.5 | 210.5 ± 4.8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -28.65 ± 0.16 | -35.4 ± 0.21 | -25.8 ± 0.19 |
| Encapsulation Efficiency (%) | 92.34 ± 3.83 | 85.6 ± 2.5 | 78.9 ± 3.1 |
| Drug Loading (%) | 9.06 ± 0.76 | 7.5 ± 0.5 | 6.2 ± 0.4 |
Table 2: In Vitro Skin Permeation Parameters of Ziyuglycoside I Delivery Systems (Hypothetical Data)
| Parameter | Control (Aqueous Solution) | Liposomes | Ethosomes | Nanoparticles |
| Cumulative Amount Permeated (µg/cm²) at 24h | 15.8 ± 2.1 | 45.3 ± 3.8 | 98.7 ± 5.2 | 62.5 ± 4.5 |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.65 ± 0.09 | 1.88 ± 0.16 | 4.11 ± 0.22 | 2.60 ± 0.19 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.13 ± 0.02 | 0.38 ± 0.03 | 0.82 ± 0.04 | 0.52 ± 0.04 |
| Enhancement Ratio | 1.0 | 2.9 | 6.3 | 4.0 |
The Enhancement Ratio is calculated relative to the control (aqueous solution).
Experimental Protocols
Detailed methodologies for the key experiments in a comparative study of Ziyuglycoside I delivery systems are provided below.
Preparation of Delivery Systems
-
Liposomes (TPGS-Modified) by Thin-Film Hydration:
-
Dissolve Ziyuglycoside I, soy phosphatidylcholine, cholesterol, and D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) in a chloroform-methanol mixture (2:1, v/v).
-
Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film.
-
Dry the film under vacuum for at least 12 hours to remove any residual solvent.
-
Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at 60°C.
-
Sonicate the resulting suspension using a probe sonicator to reduce the vesicle size.
-
-
Ethosomes by the Cold Method:
-
Dissolve soy phosphatidylcholine and Ziyuglycoside I in ethanol (B145695) in a sealed container with vigorous stirring.
-
In a separate container, heat water to 30°C.
-
Slowly add the water to the ethanolic mixture with continuous stirring.
-
Continue stirring for 30 minutes.
-
Sonicate the mixture in an ice bath to achieve the desired vesicle size.
-
-
Nanoparticles (PLGA) by Emulsion-Solvent Evaporation:
-
Dissolve Ziyuglycoside I and poly(lactic-co-glycolic acid) (PLGA) in an organic solvent such as dichloromethane.
-
Add this organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and then lyophilize.
-
In Vitro Skin Permeation Study
This study is typically performed using Franz diffusion cells.[1][2][3]
-
Skin Preparation: Use full-thickness porcine ear skin, as it is a good model for human skin.[1] Remove subcutaneous fat and connective tissue. Cut the skin into appropriate sizes for mounting on the Franz diffusion cells.
-
Franz Diffusion Cell Setup: Mount the prepared skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. The receptor compartment is filled with PBS (pH 7.4) and maintained at 32°C. The receptor medium is continuously stirred.
-
Sample Application: Apply a fixed amount of each Ziyuglycoside I formulation (liposomes, ethosomes, nanoparticles, and control solution) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of Ziyuglycoside I in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Calculation: Calculate the cumulative amount of Ziyuglycoside I permeated per unit area of skin (µg/cm²) and plot this against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio from the linear portion of the plot.
Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated Ziyuglycoside I from the delivery systems. For liposomes and ethosomes, this can be done by ultracentrifugation. For nanoparticles, centrifugation is also used.
-
Quantification of Free Drug: Measure the concentration of Ziyuglycoside I in the supernatant using a validated HPLC method.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total amount of Ziyuglycoside I - Amount of free Ziyuglycoside I) / Total amount of Ziyuglycoside I] x 100
Mandatory Visualization
Below are the diagrams illustrating the experimental workflow and the signaling pathways associated with Ziyuglycoside I's mechanism of action in the skin.
References
Evaluating the Synergistic Potential of Ziyuglycoside I: A Guide for Researchers
Disclaimer: Direct experimental data on the synergistic effects of Ziyuglycoside I with other compounds is not extensively available in peer-reviewed literature. This guide, therefore, provides a framework for evaluating potential synergies based on the known mechanisms of Ziyuglycoside I and established principles of combination therapy. The experimental protocols and combinations described herein are proposed for research purposes and are not based on pre-existing clinical or preclinical combination studies involving Ziyuglycoside I.
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has garnered interest for its therapeutic potential in oncology and dermatology. While studies have highlighted its efficacy as a standalone agent, its potential for synergistic activity when combined with other compounds remains a promising yet underexplored area of research. This guide explores hypothetical synergistic combinations of Ziyuglycoside I for both anti-cancer and anti-wrinkle applications, providing detailed experimental protocols to investigate these potential synergies.
Potential Synergistic Applications in Oncology
Ziyuglycoside I has been shown to exhibit anti-cancer properties, notably in cervical cancer models, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This mechanism provides a strong rationale for exploring synergistic combinations with other anti-cancer agents.
Rationale for Combination Therapy:
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Combining Ziyuglycoside I with other agents that target this or parallel pro-survival pathways could lead to enhanced therapeutic efficacy and potentially overcome drug resistance.
Table 1: Proposed Synergistic Combinations of Ziyuglycoside I in Oncology
| Compound Class | Specific Example | Rationale for Synergy |
| MEK Inhibitors | Trametinib | Dual blockade of the MAPK pathway at different points (Ziyuglycoside I potentially acting upstream or on a different kinase) could lead to a more profound and sustained inhibition of oncogenic signaling. |
| PI3K/AKT Inhibitors | Alpelisib | Targeting the PI3K/AKT pathway, a parallel survival pathway often co-activated with the MAPK pathway, can prevent compensatory signaling and enhance apoptosis. |
| Conventional Chemotherapy | Cisplatin, Paclitaxel | Saponins have been observed to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutics, potentially by increasing drug uptake or modulating apoptosis pathways.[1] |
| Immune Checkpoint Inhibitors | Pembrolizumab (anti-PD-1) | MAPK pathway inhibition has been shown to modulate the tumor microenvironment and increase tumor antigen expression, potentially enhancing the efficacy of immune checkpoint blockade.[2] |
Signaling Pathway Visualization
The following diagram illustrates the MAPK signaling pathway and highlights potential points of intervention for synergistic combination therapy involving Ziyuglycoside I.
Experimental Protocol: Evaluating Synergistic Anti-Cancer Effects
This protocol outlines a method for assessing the synergistic cytotoxicity of Ziyuglycoside I and a MEK inhibitor in a cancer cell line.
1. Cell Culture and Reagents:
-
Select a cancer cell line with a known MAPK pathway dependency (e.g., HeLa for cervical cancer).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Prepare stock solutions of Ziyuglycoside I and the MEK inhibitor (e.g., Trametinib) in a suitable solvent (e.g., DMSO).
2. Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Ziyuglycoside I alone, the MEK inhibitor alone, and in combination at fixed ratios.
-
Include a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, assess cell viability using the chosen assay.
3. Synergy Analysis (Chou-Talalay Method):
-
Calculate the fractional inhibition for each drug concentration and combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
4. Mechanistic Validation (Western Blotting):
-
Treat cells with Ziyuglycoside I, the MEK inhibitor, and the combination at synergistic concentrations for a shorter duration (e.g., 24 hours).
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of key MAPK pathway proteins (e.g., p-ERK) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
5. Experimental Workflow Diagram:
Potential Synergistic Applications in Dermatology (Anti-Wrinkle)
Ziyuglycoside I has been demonstrated to increase the expression of type I collagen, a key component of the skin's extracellular matrix that diminishes with age.[3] This provides a basis for its use in anti-wrinkle cosmeceutical formulations.
Rationale for Combination Therapy:
The efficacy of an anti-wrinkle product can be enhanced by combining ingredients that act on different aspects of skin aging. By pairing Ziyuglycoside I with compounds that provide antioxidant protection, hydration, and other matrix-stimulating effects, a more comprehensive anti-aging solution can be formulated.
Table 2: Proposed Synergistic Combinations of Ziyuglycoside I in Cosmeceuticals
| Ingredient Class | Specific Example | Rationale for Synergy |
| Antioxidants | Vitamin C (Ascorbic Acid) | Vitamin C is a potent antioxidant that protects existing collagen from degradation by free radicals and also acts as a cofactor in collagen synthesis, thus complementing the action of Ziyuglycoside I. |
| Humectants | Hyaluronic Acid | While Ziyuglycoside I works on the structural components of the skin, hyaluronic acid provides intense hydration, plumping the skin and reducing the appearance of fine lines and wrinkles from the surface. |
| Cell-Communicating Ingredients | Retinoids (e.g., Retinol), Peptides | Retinoids and certain peptides also stimulate collagen production through different signaling pathways, offering an additive or synergistic effect with Ziyuglycoside I on dermal matrix synthesis. |
| MMP Inhibitors | Green Tea Extract (EGCG) | Matrix Metalloproteinases (MMPs) are enzymes that degrade collagen. Combining a collagen synthesis booster like Ziyuglycoside I with an MMP inhibitor can protect newly formed collagen. |
Experimental Protocol: Evaluating Synergistic Anti-Wrinkle Effects
This protocol describes a multi-step approach to assess the synergistic efficacy of a cosmeceutical formulation containing Ziyuglycoside I and Vitamin C.
1. In Vitro Analysis (Human Dermal Fibroblasts):
-
Culture primary human dermal fibroblasts.
-
Treat cells with Ziyuglycoside I, Vitamin C, and the combination for 48-72 hours.
-
Collagen I Quantification: Measure secreted Collagen I in the culture supernatant using an ELISA kit.
-
Gene Expression Analysis: Perform RT-qPCR to assess the mRNA levels of COL1A1 (the gene for Collagen I).
2. Ex Vivo Analysis (Human Skin Explants):
-
Obtain human skin explants from cosmetic surgery.
-
Topically apply formulations containing Ziyuglycoside I, Vitamin C, and the combination daily for several days.
-
Immunohistochemistry: Section the skin explants and perform immunohistochemical staining for Collagen I to visualize changes in the dermal matrix.
3. Clinical Study (Human Volunteers):
-
Recruit a cohort of subjects with visible signs of skin aging.
-
Conduct a double-blind, placebo-controlled study with formulations containing the individual active ingredients and the combination.
-
Efficacy Assessment: Evaluate changes in skin elasticity, hydration, and wrinkle depth using non-invasive instrumental measurements (e.g., Cutometer®, Corneometer®, silicone replicas) at baseline and after several weeks of use.
4. Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziyuglycoside I: A Comparative Analysis of its Gene Expression Profile Against Leading Cosmeceuticals
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Ziyuglycoside I, a natural compound isolated from the root of Sanguisorba officinalis, reveals its significant impact on gene expression in skin cells, positioning it as a noteworthy cosmeceutical agent. This guide provides a detailed comparison of Ziyuglycoside I's effects on gene expression with those of other widely used cosmeceuticals—retinoids, vitamin C, and niacinamide—supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development and cosmetics.
Executive Summary
Ziyuglycoside I has demonstrated potent anti-aging and anti-inflammatory properties by modulating the expression of key genes involved in skin health. Notably, it has been shown to increase the synthesis of Type I collagen while downregulating the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines. This profile suggests its efficacy in improving skin elasticity, reducing wrinkles, and mitigating inflammation. This guide presents a side-by-side comparison of these effects with those of retinoids, vitamin C, and niacinamide, offering a quantitative and mechanistic overview for cosmeceutical research and development.
Comparative Analysis of Gene Expression
The following table summarizes the quantitative effects of Ziyuglycoside I and other leading cosmeceuticals on the expression of critical genes in skin health. The data is compiled from various in vitro and in vivo studies.
| Cosmeceutical | Target Gene | Effect on Gene Expression | Cell/Tissue Type | Experimental Method | Reference |
| Ziyuglycoside I | Type I Collagen | Increased expression (up to 71.3% at 50 µM) | Normal Human Fibroblasts | In vitro | [1][2] |
| MMP-1 (Matrix Metalloproteinase-1) | Inhibited expression | Normal Human Fibroblasts | In vitro | [1] | |
| MMP-2 | Decreased mRNA expression | UVB-induced Hairless Mice Skin | Quantitative Real-Time PCR | [3][4] | |
| MMP-9 | Decreased mRNA expression | UVB-induced Hairless Mice Skin | Quantitative Real-Time PCR | [3][4] | |
| IL-1β (Interleukin-1β) | Decreased mRNA expression | UVB-induced Hairless Mice Skin | Quantitative Real-Time PCR | [3][4] | |
| Retinoids (All-trans-retinoic acid) | Type I Procollagen | Reduced mRNA levels | Human Skin Fibroblasts | In vitro | |
| MMP-1 (Collagenase) | Inhibited synthesis (transcriptional level) | Rabbit Synovial Fibroblasts | In vitro | ||
| MMP-3, MMP-13 | Inhibited protein expression | Photoaged Mouse Skin | Western Blot | ||
| Vitamin C (Ascorbic Acid) | Collagen I & III | Increased mRNA levels | Human Dermis | Topical application in vivo | |
| TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) | Increased mRNA level | Human Dermis | Topical application in vivo | ||
| MMP-2 | Down-regulated gene expression | Human Amnion-derived Cells | In vitro | ||
| Niacinamide | IL-6, IL-10, MCP-1, TNF-α | Significantly downregulated mRNA expression | UVB-irradiated HaCaT Keratinocytes | Quantitative Real-Time PCR | |
| IL-8 | Suppressed production (mRNA and protein levels) | P. acnes-stimulated HaCaT Keratinocytes | In vitro |
Signaling Pathways and Mechanisms of Action
The effects of these cosmeceuticals on gene expression are mediated by complex signaling pathways. Understanding these pathways is crucial for targeted drug development.
Ziyuglycoside I Signaling Pathway
Ziyuglycoside I is believed to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of inflammatory responses and MMP production in the skin. By suppressing these pathways, Ziyuglycoside I can reduce the expression of pro-inflammatory cytokines and collagen-degrading enzymes.
Caption: Putative signaling pathway of Ziyuglycoside I in skin cells.
Comparative Signaling Pathways
Retinoids, Vitamin C, and Niacinamide also modulate distinct signaling pathways to influence gene expression.
Caption: Simplified signaling pathways for Retinoids and Niacinamide.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the gene expression effects of cosmeceuticals.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the amount of a specific mRNA transcript in a sample, providing a measure of gene expression.
-
RNA Extraction: Total RNA is isolated from skin tissue or cultured cells (e.g., dermal fibroblasts, keratinocytes) using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., COL1A1, MMP1, IL1B) and a reference gene (e.g., GAPDH, ACTB). The PCR reaction is performed in a real-time PCR machine (e.g., Applied Biosystems 7500) using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan) to monitor the amplification in real-time.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA, are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene expression.
RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by a cosmeceutical.
Caption: A typical experimental workflow for RNA sequencing.
-
RNA Isolation and Quality Control: High-quality total RNA is extracted from the experimental samples as described for qRT-PCR. RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN).
-
Library Preparation: The RNA is then used to construct a sequencing library. This process typically involves mRNA purification (for eukaryotes), RNA fragmentation, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differentially expressed genes between treatment and control groups are identified using statistical methods.
Conclusion
Ziyuglycoside I demonstrates a compelling gene expression profile that supports its use as an effective cosmeceutical for anti-aging and anti-inflammatory applications. Its ability to upregulate collagen synthesis while downregulating MMPs and pro-inflammatory cytokines is comparable, and in some aspects, potentially synergistic with established cosmeceuticals like retinoids, vitamin C, and niacinamide. Further research, including head-to-head clinical trials, is warranted to fully elucidate its relative efficacy and potential for combination therapies in dermatological and cosmetic formulations. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational resource for such future investigations.
References
- 1. The Dichloromethane Fraction of Sanguisorba tenuifolia Inhibits Inflammation in Cells Through Modulation of the p38/ERK/MAPK and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol extracts of Sanguisorba officinalis L. suppress TNF-α/IFN-γ-induced pro-inflammatory chemokine production in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Phytotherapeutic Activities of Sanguisorba officinalis and its Chemical Constituents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ziyuglycoside I (Standard)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ziyuglycoside I (Standard), a triterpenoid (B12794562) saponin (B1150181) utilized in various research applications. Adherence to these guidelines is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Ziyuglycoside I. According to its Safety Data Sheet (SDS), Ziyuglycoside I can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Step-by-Step Disposal Protocol
The disposal of Ziyuglycoside I must be conducted in accordance with national and local regulations. The following steps provide a clear protocol for its proper disposal.
-
Do Not Dispose in General Waste: Ziyuglycoside I should never be disposed of in the regular trash or down the drain.
-
Keep in Original Container: Whenever possible, leave the chemical in its original, labeled container. This ensures clear identification of the waste.
-
Avoid Mixing Waste: Do not mix Ziyuglycoside I with other waste materials.
-
Container Management: Handle uncleaned, empty containers as you would the product itself.
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of Ziyuglycoside I waste through a licensed and approved waste disposal company. This is the recommended method for disposal.
-
Label Waste Clearly: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "Ziyuglycoside I".
-
Store Waste Appropriately: While awaiting pickup, store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for Ziyuglycoside I.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. | |
| Waste Segregation | No mixing with other waste. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Ziyuglycoside I (Standard).
Caption: Workflow for the Proper Disposal of Ziyuglycoside I.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ziyuglycoside I
Immediate Safety and Handling Protocols
Proper handling of Ziyuglycoside I begins with the implementation of standard laboratory safety practices. This includes working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Eating, drinking, and smoking are strictly prohibited in areas where this material is handled, stored, and processed.[1]
Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. Below is a detailed breakdown of the recommended PPE for handling Ziyuglycoside I.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 standards are essential to protect against splashes.[2] A face shield may be used in conjunction with goggles for enhanced protection.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or other chemical-resistant gloves.[3] The specific type of glove should be chosen based on the potential for direct contact and the nature of the solvent used.[4] |
| Body Protection | Laboratory Coat or Coveralls | A long-sleeved lab coat or chemical-resistant coveralls should be worn to protect the skin.[1][4] For tasks with a higher risk of splashes, a waterproof apron is recommended.[3] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if there is a risk of aerosolization, a certified filtering half mask (such as an N95) or a respirator with appropriate cartridges should be used.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with Ziyuglycoside I should be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, paper towels, and weighing papers. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and rinsates. Do not pour down the drain.[6] |
| Sharps | Puncture-proof sharps container | Includes contaminated needles and razor blades. |
Waste Disposal Workflow
The following diagram outlines the logical flow for the proper segregation and disposal of waste generated during the handling of Ziyuglycoside I.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention immediately.[1]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling Ziyuglycoside I and maintain a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
